JBC117
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C28H30N2O3 |
|---|---|
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
1'-[2-hydroxy-2-(6-methyl-1H-indol-3-yl)ethyl]spiro[3,4-dihydrobenzo[h]chromene-2,4'-piperidine]-4-ol |
InChI |
InChI=1S/C28H30N2O3/c1-18-6-8-21-23(16-29-24(21)14-18)26(32)17-30-12-10-28(11-13-30)15-25(31)22-9-7-19-4-2-3-5-20(19)27(22)33-28/h2-9,14,16,25-26,29,31-32H,10-13,15,17H2,1H3 |
Clé InChI |
ZWROJRGVUNUVNA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(=CN2)C(CN3CCC4(CC3)CC(C5=C(O4)C6=CC=CC=C6C=C5)O)O |
Origine du produit |
United States |
Foundational & Exploratory
JBC117: A Technical Guide to its Mechanism of Action in Wnt Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the methodologies and conceptual framework for elucidating the mechanism of action of JBC117, a novel inhibitor of the Wnt signaling pathway. This guide details the core experimental protocols, data presentation standards, and visual representations of the signaling cascade and experimental workflows. The information herein is intended to equip researchers with the necessary tools to investigate and characterize the inhibitory properties of this compound on the canonical Wnt/β-catenin pathway, a critical regulator of cellular processes and a key target in oncology and developmental biology.
Introduction to Wnt Signaling
The Wnt signaling pathway is a highly conserved signal transduction pathway crucial for embryonic development, tissue homeostasis, and regeneration.[1][2] The canonical Wnt pathway, also known as the Wnt/β-catenin pathway, is central to regulating cell fate, proliferation, and migration.[3][4] In the "off" state, a destruction complex, comprising Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α), phosphorylates β-catenin.[5][6] This phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation.[5]
Activation of the pathway ("on" state) is initiated by the binding of a Wnt ligand to a Frizzled (Fz) receptor and its co-receptor, Low-density Lipoprotein Receptor-related Protein 5 or 6 (LRP5/6).[5][6] This interaction leads to the recruitment of Dishevelled (Dvl) and the inhibition of the destruction complex.[6] Consequently, β-catenin is no longer phosphorylated, leading to its stabilization, accumulation in the cytoplasm, and translocation to the nucleus.[3][4] In the nucleus, β-catenin acts as a transcriptional co-activator, binding to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to initiate the expression of Wnt target genes, such as AXIN2 and MYC.[2][7] Dysregulation of this pathway is a hallmark of various cancers and other diseases.[8][9]
Proposed Mechanism of Action of this compound
This compound is hypothesized to be a potent and selective inhibitor of the canonical Wnt/β-catenin signaling pathway. The primary proposed mechanism of action is the stabilization of the β-catenin destruction complex, thereby promoting the degradation of β-catenin and preventing its nuclear translocation and subsequent target gene transcription. This mechanism is similar to that of other known Wnt pathway inhibitors that target components of the destruction complex.[5][10] The following sections outline the experimental approaches to validate this hypothesis.
Caption: Canonical Wnt/β-catenin signaling pathway and the proposed mechanism of this compound.
Quantitative Data Summary
The inhibitory activity of this compound on the Wnt/β-catenin pathway will be quantified using a series of in vitro assays. The following tables provide a template for summarizing the key quantitative data.
Table 1: Inhibition of Wnt-induced TCF/LEF Reporter Activity
| Cell Line | Activator | This compound IC₅₀ (µM) |
| HEK293T | Wnt3a-CM | Value |
| SW480 | Endogenous | Value |
| HCT116 | Endogenous | Value |
Table 2: Reduction of β-catenin Levels
| Cell Line | Treatment | β-catenin Reduction (%) | p-value |
| HEK293T | Wnt3a-CM + this compound (10 µM) | Value | Value |
| SW480 | This compound (10 µM) | Value | Value |
Table 3: Downregulation of Wnt Target Gene Expression
| Cell Line | Gene | Fold Change (this compound 10 µM) | p-value |
| Ls174T | AXIN2 | Value | Value |
| Ls174T | MYC | Value | Value |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
TCF/LEF Luciferase Reporter Assay (TOP/FOP Flash Assay)
This assay is a widely used method to quantify the transcriptional activity of the Wnt/β-catenin pathway.[1][9]
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well.[1]
-
Transfection: Co-transfect cells with TOPflash (or FOPflash as a negative control) and a Renilla luciferase plasmid for normalization using a suitable transfection reagent.[1][11]
-
Treatment: After 24 hours, replace the medium with fresh medium containing Wnt3a conditioned medium (or another Wnt pathway activator) and serial dilutions of this compound.[1]
-
Lysis and Measurement: After 16-24 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.[5]
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. The inhibitory effect of this compound is determined by the reduction in normalized luciferase activity compared to the vehicle control.[5]
Caption: Experimental workflow for the TOP/FOP flash luciferase reporter assay.
Western Blotting for β-catenin
This technique is used to measure the levels of total and phosphorylated β-catenin.[12][13]
Protocol:
-
Cell Culture and Treatment: Plate cells and treat with Wnt3a conditioned medium in the presence or absence of this compound for the desired time.[4]
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3][4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[4][6]
-
Immunoblotting: Block the membrane and probe with primary antibodies against total β-catenin, phospho-β-catenin (Ser33/37/Thr41), and a loading control (e.g., GAPDH).[10][12] Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software.[6]
Quantitative Real-Time PCR (qPCR) for Wnt Target Genes
qPCR is employed to measure the mRNA expression levels of Wnt target genes.[7][10]
Protocol:
-
Cell Culture and Treatment: Treat cells with a Wnt pathway activator and this compound for an appropriate duration (e.g., 24 hours).
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells and synthesize cDNA using a reverse transcription kit.[10]
-
qPCR: Perform qPCR using SYBR Green master mix and primers specific for Wnt target genes (AXIN2, MYC, etc.) and a housekeeping gene (e.g., GAPDH) for normalization.[14]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[10]
Caption: Experimental workflow for qPCR analysis of Wnt target genes.
Conclusion
The experimental framework outlined in this technical guide provides a robust approach to thoroughly characterize the mechanism of action of this compound as a Wnt signaling inhibitor. By employing a combination of reporter assays, protein analysis, and gene expression studies, researchers can obtain quantitative data to validate the proposed mechanism and establish the potency and efficacy of this novel compound. The provided protocols and data presentation formats are intended to ensure consistency and facilitate the clear communication of scientific findings.
References
- 1. benchchem.com [benchchem.com]
- 2. anygenes.com [anygenes.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization, and evaluation of a novel inhibitor of WNT/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment | MDPI [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Active β-Catenin Signaling Is an Inhibitory Pathway for Human Immunodeficiency Virus Replication in Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stabilisation of β-Catenin Downstream of T Cell Receptor Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of gene expression of the oncogenic Wnt/β-catenin signaling pathway components in the mouse and human epididymis - PMC [pmc.ncbi.nlm.nih.gov]
JBC117: A Novel Inhibitor of β-Catenin Transcriptional Activity - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers. A key event in this pathway is the nuclear accumulation of β-catenin and its interaction with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, leading to the expression of oncogenes. JBC117 has emerged as a novel small molecule inhibitor that potently antagonizes β-catenin-dependent transcriptional activity. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on cancer cells, and detailed protocols for key experimental assays used to characterize its activity.
Introduction to the Wnt/β-Catenin Signaling Pathway
The canonical Wnt/β-catenin signaling pathway is essential for embryonic development and adult tissue homeostasis. In the absence of a Wnt ligand, a cytoplasmic "destruction complex," comprising Axin, Adenomatous Polyposis Coli (APC), glycogen (B147801) synthase kinase 3β (GSK3β), and casein kinase 1α (CK1α), phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[1][2] The binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor leads to the inactivation of the destruction complex.[3][4] This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator by binding to TCF/LEF transcription factors.[1] This complex then recruits other co-activators, such as B-cell lymphoma 9 (BCL9) and Pygopus (Pygo), to initiate the transcription of target genes like c-myc and cyclin D1, which drive cell proliferation.[5][6]
This compound: Mechanism of Action
This compound is a novel anti-cancer lead compound identified through logical drug design.[5] It functions by targeting the plant homeodomain (PHD) finger of Pygopus2 (Pygo2), a crucial co-activator in the Wnt/β-catenin signaling pathway.[5] The PHD finger of Pygo2 is responsible for binding to both methylated histone 3 (H3K4me) and the HD1 domain of BCL9, which in turn binds to β-catenin.[5]
This compound was found to interact with key residues (D339, A348, R356, V376, and A378) within the PHD finger of Pygo2.[5] This interaction disrupts the binding of the PHD finger to both the H3K4me tail and the HD1 domain of BCL9.[5] By interfering with this protein-protein interaction, this compound effectively disrupts the formation of the functional β-catenin/BCL9/Pygo2 transcriptional complex, thereby inhibiting the transcription of Wnt target genes.[5]
Figure 1: Canonical Wnt/β-catenin Signaling Pathway.
Figure 2: Proposed Mechanism of Action of this compound.
Quantitative Data on this compound's Efficacy
The anti-proliferative and β-catenin inhibitory effects of this compound have been quantified in various cancer cell lines.
Table 1: In Vitro Anti-Proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| HCT116 | Colon Cancer | 2.6 ± 0.16 | [5] |
| A549 | Lung Cancer | 3.3 ± 0.14 | [5] |
| Normal Human Fibroblast | Non-cancerous | 33.80 ± 0.15 | [5] |
Table 2: Effect of this compound on Wnt/β-catenin Target Gene and Protein Expression
| Target | Assay | Cell Line | Treatment | Result |
| Axin2 | qPCR | HCT116, A549 | Dose-dependent this compound | Significant downregulation[5] |
| c-myc | qPCR | HCT116, A549 | Dose-dependent this compound | Significant downregulation[5] |
| cyclin D1 | qPCR | HCT116, A549 | Dose-dependent this compound | Significant downregulation[5] |
| c-myc | Western Blot | HCT116, A549 | Dose-dependent this compound (72h) | Suppressed protein levels[5] |
| cyclin D1 | Western Blot | HCT116, A549 | Dose-dependent this compound (72h) | Suppressed protein levels[5] |
Experimental Protocols
The following are detailed, representative protocols for the key experiments used to evaluate the effect of this compound on β-catenin transcriptional activity.
Luciferase Reporter Assay for β-Catenin/TCF Transcriptional Activity
This assay measures the transcriptional activity of the β-catenin/TCF complex using a luciferase reporter construct. The TOPFLASH plasmid contains multiple TCF/LEF binding sites upstream of a minimal promoter driving luciferase expression. FOPFLASH, a negative control, contains mutated TCF/LEF binding sites.
Materials:
-
HCT116 or other suitable cancer cell lines
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
TOPFLASH and FOPFLASH reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Lipofectamine 3000 or other transfection reagent
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 24-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Transfection: Co-transfect cells with TOPFLASH or FOPFLASH plasmid (e.g., 200 ng/well) and Renilla luciferase plasmid (e.g., 20 ng/well) using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as a percentage of the activity in control-treated cells.
Figure 3: Luciferase Reporter Assay Workflow.
Western Blotting for β-Catenin and Target Proteins
Western blotting is used to detect and quantify the levels of specific proteins, such as β-catenin, c-myc, and cyclin D1, in cell lysates.
Materials:
-
Cell lysates from this compound-treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-c-myc, anti-cyclin D1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Protein Extraction: Lyse cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
Figure 4: Western Blotting Experimental Workflow.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if a specific protein (e.g., β-catenin) is bound to a specific DNA sequence (e.g., the promoter of a target gene) in vivo.
Materials:
-
Cells treated with this compound or vehicle
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
ChIP-grade antibody against β-catenin
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
Primers for qPCR targeting the promoter of a Wnt target gene (e.g., Axin2) and a negative control region.
-
qPCR master mix and instrument
Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis: Harvest and lyse the cells to release the nuclei.
-
Chromatin Shearing: Isolate the nuclei and shear the chromatin into fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against β-catenin overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
qPCR Analysis: Use qPCR to quantify the amount of the target gene promoter DNA that was co-immunoprecipitated with β-catenin. Compare the enrichment to a negative control antibody (e.g., IgG) and a negative control genomic region.
References
- 1. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. google.com [google.com]
- 3. The Wnt/β-catenin signaling pathway: A potential therapeutic target in the treatment of triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Logical design of an anti‐cancer agent targeting the plant homeodomain in Pygopus2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Wnt/β-Catenin Pathway by Flavonoids: Implication for Cancer Therapeutics | MDPI [mdpi.com]
In Silico Screening for Pygo2 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the strategies and methodologies for the discovery of Pygo2 inhibitors, with a specific focus on the application of in silico screening techniques, exemplified by the identification of compounds like JBC117. This document details the critical role of Pygo2 in the Wnt/β-catenin signaling pathway, outlines a comprehensive workflow for virtual screening, and provides detailed experimental protocols for hit validation and characterization.
Introduction: Pygo2 as a Therapeutic Target
Pygopus 2 (Pygo2) is a key nuclear component of the canonical Wnt/β-catenin signaling pathway, a critical regulator of embryonic development and tissue homeostasis.[1] Dysregulation of this pathway is a hallmark of numerous cancers, including colorectal and lung cancer.[1] Pygo2, through its plant homeodomain (PHD) finger, recognizes and binds to di- and tri-methylated lysine (B10760008) 4 on histone H3 (H3K4me2/3), a mark of active chromatin.[2] This interaction is crucial for the recruitment of the β-catenin/BCL9 co-activator complex to target gene promoters, leading to the transcription of oncogenes such as c-Myc and Cyclin D1.[1] The essential role of the Pygo2 PHD domain in mediating these oncogenic signals makes it an attractive target for the development of novel anti-cancer therapeutics.
This compound is a novel small molecule inhibitor identified through logical drug design and virtual screening that targets the PHD finger of Pygo2.[1] It has demonstrated potent anti-proliferative activity in cancer cell lines and in vivo models, validating the therapeutic potential of targeting Pygo2.[1]
The Wnt/β-catenin Signaling Pathway and the Role of Pygo2
The canonical Wnt signaling pathway is tightly regulated. In the absence of a Wnt ligand, β-catenin is targeted for proteasomal degradation by a destruction complex. Upon Wnt binding to its receptor, this complex is inactivated, leading to the accumulation and nuclear translocation of β-catenin. In the nucleus, β-catenin forms a complex with TCF/LEF transcription factors, BCL9, and Pygo2 to activate target gene expression. Pygo2 acts as a crucial chromatin reader, linking the β-catenin/BCL9 complex to active chromatin marks.
In Silico Screening for Pygo2 Inhibitors
In silico screening, or virtual screening, is a computational approach to identify promising drug candidates from large chemical libraries.[3] This method significantly accelerates the initial stages of drug discovery by prioritizing compounds for experimental validation.
Virtual Screening Workflow
A typical workflow for identifying Pygo2 inhibitors involves several key steps:
1. Target Preparation: The three-dimensional structure of the Pygo2 PHD domain is obtained from the Protein Data Bank (PDB) or modeled using homology modeling. The protein structure is prepared for docking by adding hydrogen atoms, assigning charges, and defining the binding pocket.
2. Ligand Library Preparation: A large library of small molecules is prepared. This can include commercially available compounds, natural products, or custom-designed libraries. The ligands are converted to 3D structures and optimized for docking.
3. Molecular Docking: Molecular docking simulations are performed to predict the binding mode and affinity of each ligand to the Pygo2 PHD domain. Software such as AutoDock Vina can be utilized for this purpose.[4]
4. Scoring and Ranking: The docked poses are scored based on their predicted binding energy. Ligands are then ranked according to their scores, with lower binding energies indicating potentially stronger binders.
5. Post-Docking Filtering: The ranked list of compounds is filtered based on pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) and drug-likeness criteria, such as Lipinski's Rule of Five, to eliminate compounds with unfavorable properties.
6. Hit Selection and Visual Inspection: The top-ranked and filtered compounds are visually inspected to analyze their interactions with key residues in the Pygo2 binding pocket.
7. Experimental Validation: The selected hit compounds are then purchased or synthesized for experimental validation using the assays described in the following sections.
Experimental Validation of Pygo2 Inhibitors
Following the identification of potential inhibitors through in silico screening, a series of biochemical and cell-based assays are essential to validate their activity and characterize their mechanism of action.
Data Presentation: this compound Activity Profile
The following tables summarize the quantitative data for the Pygo2 inhibitor this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Cancer | 2.6 ± 0.16[1] |
| A549 | Lung Cancer | 3.3 ± 0.14[1] |
| Normal Human Fibroblasts | Normal | 33.80 ± 0.15[1] |
Table 2: Biophysical and In Vivo Data for this compound
| Parameter | Value | Method |
| Binding Affinity (Kd) | 25.3 µM[5] | Surface Plasmon Resonance |
| In Vivo Efficacy | Significantly prolonged survival in mice (10 mg/kg/day)[1] | Xenograft Model |
Experimental Protocols
This assay is designed to identify inhibitors that disrupt the interaction between the Pygo2 PHD domain and the BCL9 HD1 domain.
Materials:
-
Recombinant human Pygo2 PHD domain (GST-tagged)
-
Biotinylated peptide corresponding to the BCL9 HD1 domain
-
Glutathione Donor Beads
-
Streptavidin Acceptor Beads
-
Assay Buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well white opaque microplates
-
Test compounds (e.g., this compound) dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the GST-Pygo2 PHD domain and biotinylated-BCL9 HD1 peptide to the wells.
-
Incubate at room temperature for 30 minutes.
-
Add a mixture of Glutathione Donor Beads and Streptavidin Acceptor Beads to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Read the plate on an AlphaScreen-compatible plate reader.
This cell-based assay measures the transcriptional activity of the Wnt/β-catenin pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
Control plasmid with mutated TCF/LEF binding sites (e.g., FOPFlash)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Wnt3a conditioned media or recombinant Wnt3a
-
Dual-Luciferase Reporter Assay System
-
96-well white clear-bottom microplates
-
Test compounds (e.g., this compound) dissolved in DMSO
Procedure:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the TOPFlash (or FOPFlash) and Renilla luciferase plasmids.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound.
-
Stimulate the cells with Wnt3a to activate the pathway.
-
Incubate for another 16-24 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
SPR is a label-free technique used to measure the binding kinetics and affinity of an inhibitor to its target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Recombinant human Pygo2 PHD domain
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Test compounds (e.g., this compound) dissolved in running buffer
Procedure:
-
Immobilize the Pygo2 PHD domain onto the CM5 sensor chip using standard amine coupling chemistry.
-
Prepare a series of dilutions of the test compound in running buffer.
-
Inject the compound dilutions over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.
-
Regenerate the sensor surface between injections.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Conclusion
The discovery of Pygo2 inhibitors like this compound through a combination of in silico screening and experimental validation highlights a promising strategy for the development of novel cancer therapeutics. This guide provides a comprehensive framework for researchers to identify and characterize new Pygo2 inhibitors. The detailed methodologies and workflows presented herein can be adapted and optimized for specific research needs, ultimately contributing to the advancement of targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting the chromatin effector Pygo2 promotes cytotoxic T cell responses and overcomes immunotherapy resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosolveit.de [biosolveit.de]
- 4. Virtual screening/Docking workflow – Macs in Chemistry [macinchem.org]
- 5. Logical design of an anti‐cancer agent targeting the plant homeodomain in Pygopus2 - PMC [pmc.ncbi.nlm.nih.gov]
JBC117: A Novel Inducer of Cancer Cell Apoptosis by Targeting the Wnt/β-catenin Signaling Pathway
A Technical Guide for Researchers and Drug Development Professionals
Abstract
JBC117 is a novel small molecule compound demonstrating significant anti-cancer properties through the induction of apoptosis in cancer cells. This technical guide provides an in-depth overview of the core mechanisms of this compound, focusing on its role in modulating the Wnt/β-catenin signaling pathway to trigger programmed cell death. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling cascades and experimental workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and potentially utilize this compound in oncology research.
Introduction
The Wnt signaling pathway plays a crucial role in cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers.[1] The key effector of this pathway, β-catenin, acts as a potent oncogene when it translocates to the nucleus and activates target gene transcription.[1] this compound has been identified as a promising anti-cancer agent that targets Pygopus2 (Pygo2), a critical component of the Wnt signaling pathway necessary for β-catenin-mediated transcription.[1] By inhibiting the interaction between the Pygo2 plant homeodomain (PHD) and its binding partners, this compound effectively antagonizes β-catenin-dependent activity, leading to the suppression of cancer cell proliferation and the induction of apoptosis.[1]
Quantitative Data on this compound Efficacy
The anti-proliferative and pro-apoptotic effects of this compound have been quantified in various cancer cell lines. The following tables summarize the key findings.
Table 1: In Vitro Anti-Proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Cancer | 2.6 ± 0.16 |
| A549 | Lung Cancer | 3.3 ± 0.14 |
| Normal Human Fibroblasts | Non-cancerous | 33.80 ± 0.15 |
| Data from a 72-hour cell proliferation assay.[1] |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Treatment | Caspase 3/7 Activity |
| HCT116 | This compound | Significantly Increased |
| A549 | This compound | Significantly Increased |
| Caspase 3/7 enzymatic activity was measured as an indicator of apoptosis.[1] |
Table 3: In Vivo Therapeutic Efficacy of this compound in Xenograft Models
| Xenograft Model | Treatment | Effect |
| HCT116 (Colon) | 10 mg/kg/day this compound | Significant tumor growth inhibition |
| A549 (Lung) | 10 mg/kg/day this compound | Significant tumor growth inhibition |
| A549 (Lung) | 10 and 20 mg/kg/day this compound | Significantly prolonged survival |
| In vivo studies demonstrated a significant therapeutic effect of this compound.[1] |
Signaling Pathway of this compound-Induced Apoptosis
This compound exerts its pro-apoptotic effects by disrupting the Wnt/β-catenin signaling pathway. The diagram below illustrates the proposed mechanism of action.
Caption: Mechanism of this compound-induced apoptosis via inhibition of the Wnt/β-catenin pathway.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the pro-apoptotic role of this compound.
Cell Viability and Proliferation Assay
This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Cell Lines: HCT116 (colon cancer), A549 (lung cancer), and normal human fibroblast cells.
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with increasing concentrations of this compound or a vehicle control (DMSO).
-
Incubate the cells for 72 hours.
-
Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue.
-
Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to the control.
-
Determine the IC50 value by plotting cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Caspase 3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
-
Materials: Caspase-Glo® 3/7 Assay System (Promega) or similar.
-
Procedure:
-
Seed HCT116 and A549 cells in 96-well plates.
-
Treat cells with this compound, a positive control (e.g., ICG001), or a vehicle control (DMSO) for a specified time.
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of caspase 3/7 activity.
-
In Vivo Xenograft Model
This protocol evaluates the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID).
-
Procedure:
-
Subcutaneously inject HCT116 or A549 cells into the flanks of the mice.
-
Allow tumors to grow to a palpable size.
-
Randomly assign mice to treatment groups (e.g., vehicle control, 10 mg/kg/day this compound).
-
Administer this compound or vehicle control via subcutaneous injection daily.
-
Measure tumor volume and mouse body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., HE staining, immunohistochemistry for cleaved caspase-3).
-
For survival studies, monitor the mice until a predetermined endpoint is reached.
-
General Apoptosis Detection Workflow
The following diagram outlines a general workflow for confirming apoptosis in cancer cells treated with this compound.
Caption: A general experimental workflow for the detection and quantification of apoptosis.
Conclusion
This compound represents a promising novel anti-cancer agent that effectively induces apoptosis in colon and lung cancer cells. Its mechanism of action, centered on the inhibition of the Pygo2 PHD finger within the Wnt/β-catenin signaling pathway, provides a targeted approach to cancer therapy. The quantitative data and experimental protocols outlined in this guide offer a comprehensive resource for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound. Future studies may focus on elucidating the downstream effectors of this compound-mediated Wnt pathway inhibition and exploring its efficacy in a broader range of cancer types.
References
Investigating the pharmacokinetics of JBC117
An in-depth analysis of the preclinical data available for JBC117, a novel anti-cancer agent, reveals a compound with promising therapeutic effects targeting the Wnt signaling pathway. While comprehensive pharmacokinetic studies are yet to be published, this technical guide consolidates the existing knowledge on this compound and outlines a standard experimental framework for its future pharmacokinetic investigation.
Compound Overview
This compound, chemically identified as Spiro[2H-naphthol[1,2-b]pyran-2,4′-piperidine]-1′-ethanol,3,4-dihydro-4-hydroxy-α-(6-methyl-1H-indol-3-yl), is a small molecule inhibitor designed to target the plant homeodomain (PHD) finger of Pygopus2 (Pygo2).[1] Pygo2 is a critical component of the canonical Wnt signaling pathway, which is frequently dysregulated in various cancers.[1][2] By binding to the PHD finger of Pygo2, this compound disrupts its interaction with both the methylated histone 3 (H3K4me) tail and the HD1 domain of BCL9, a coactivator of β-catenin-mediated transcription.[1] This interference with the Wnt/β-catenin signaling cascade underlies its anti-cancer properties.
Mechanism of Action: Wnt Signaling Pathway Inhibition
The canonical Wnt signaling pathway plays a crucial role in cell proliferation and differentiation. In the absence of a Wnt signal, the key effector protein, β-catenin, is targeted for proteasomal degradation by a destruction complex. Upon Wnt ligand binding to its receptors, this destruction complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it associates with TCF/LEF transcription factors. The recruitment of coactivators, including Pygo2 and BCL9, is essential for the transcription of Wnt target genes such as c-myc and cyclin D1, which drive cell proliferation.
This compound exerts its effect by specifically targeting the Pygo2 coactivator. It binds to a pocket on the Pygo2 PHD finger that is necessary for its interactions with both chromatin (via H3K4me) and the β-catenin/BCL9 complex.[1] This disruption prevents the assembly of a fully functional transcriptional complex at Wnt target gene promoters, thereby inhibiting their expression and suppressing cancer cell growth.
References
JBC117: A Technical Guide to its Impact on Pygopus2 and Histone H3K4me Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
JBC117 is a novel small molecule inhibitor identified through logical drug design that targets the Plant Homeodomain (PHD) finger of Pygopus2 (Pygo2), a critical component of the Wnt/β-catenin signaling pathway. The Pygo2 PHD finger is a "reader" domain that specifically recognizes and binds to di- and tri-methylated lysine (B10760008) 4 on histone H3 (H3K4me2/3), an epigenetic mark associated with active gene transcription. By binding to the Pygo2 PHD finger, this compound disrupts its interaction with histone H3K4me, thereby antagonizing Wnt/β-catenin-dependent gene expression. This guide provides a comprehensive overview of the mechanism of action of this compound, its effects on cancer cells, and detailed protocols for assays relevant to its characterization.
Mechanism of Action
This compound acts as a competitive inhibitor of the Pygo2 PHD finger's interaction with H3K4me-marked histone tails. The compound was designed to fit into the histone-binding pocket of the PHD finger, interacting with key residues that are also responsible for recognizing the methylated lysine.[1] Specifically, this compound is reported to interact with amino acids D339, A348, R356, V376, and A378 within the Pygo2 PHD finger, which are crucial for its association with both the H3K4me tail and the BCL9 co-factor.[1] By occupying this binding site, this compound effectively displaces the histone tail, leading to the inhibition of Pygo2's chromatin-modifying functions and the downstream transcription of Wnt target genes.
Quantitative Data
While specific binding affinities (e.g., Kd, Ki) of this compound for the Pygo2 PHD finger are not yet publicly available, the compound's potent anti-cancer effects have been quantified in cellular assays. The half-maximal inhibitory concentration (IC50) values for this compound in different cell lines are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colon Cancer | 2.6 ± 0.16 | [1] |
| A549 | Lung Cancer | 3.3 ± 0.14 | [1] |
| Normal Human Fibroblasts | Non-cancerous | 33.80 ± 0.15 | [1] |
Experimental Protocols
Detailed experimental protocols for the specific binding assays used in the initial characterization of this compound have not been published. However, the following is a representative protocol for a Fluorescence Polarization (FP) assay, a robust method for quantifying the binding of a small molecule inhibitor to a protein. This protocol is designed to measure the displacement of a fluorescently labeled H3K4me peptide from the Pygo2 PHD finger by this compound.
Fluorescence Polarization (FP) Competition Assay
Objective: To determine the IC50 value of this compound for the inhibition of the Pygo2 PHD-H3K4me interaction.
Materials:
-
Recombinant human Pygo2 PHD finger protein
-
Fluorescently labeled H3K4me peptide (e.g., FITC-ARTK(me3)QTAR-COOH)
-
This compound
-
Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
384-well, low-volume, black, non-binding surface microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a 2X stock solution of the Pygo2 PHD finger in Assay Buffer. The final concentration should be at the Kd of the PHD finger for the fluorescent peptide.
-
Prepare a 2X stock solution of the fluorescently labeled H3K4me peptide in Assay Buffer. The final concentration should be in the low nanomolar range and optimized for a stable FP signal.
-
Prepare a serial dilution of this compound in Assay Buffer.
-
-
Assay Setup:
-
Add 10 µL of the this compound serial dilution to the wells of the 384-well plate.
-
Add 10 µL of the 2X Pygo2 PHD finger stock solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of the 2X fluorescently labeled H3K4me peptide stock solution to each well.
-
The final volume in each well will be 30 µL.
-
-
Controls:
-
No inhibitor control (0% inhibition): Wells containing Pygo2 PHD finger, fluorescent peptide, and Assay Buffer without this compound.
-
No protein control (100% inhibition): Wells containing fluorescent peptide and Assay Buffer without Pygo2 PHD finger and this compound.
-
-
Incubation and Measurement:
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization on a suitable microplate reader.
-
-
Data Analysis:
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
This compound is a promising anti-cancer agent that functions by targeting the Pygo2 PHD finger and disrupting its interaction with H3K4me. While further studies are needed to fully elucidate its binding kinetics and specificity, the available data demonstrates its potent activity in cellular models of cancer. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers interested in further investigating the therapeutic potential of this compound and other inhibitors of chromatin reader domains.
References
Unraveling the Molecular Nuances: An In-depth Technical Guide to the Off-Target Effects of JBC117 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the investigational anti-cancer agent JBC117, with a specific focus on its off-target effects in cancer cells. While primarily designed as a targeted inhibitor of the Wnt/β-catenin signaling pathway, a thorough evaluation of its broader molecular interactions is critical for its clinical development and therapeutic application. This document synthesizes available data, outlines key experimental protocols, and visualizes complex biological pathways to facilitate a deeper understanding of this compound's cellular impact.
Core On-Target Activity of this compound
This compound is a novel anti-cancer lead compound identified through logical drug design.[1] Its primary mechanism of action is the inhibition of the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation and differentiation that is often dysregulated in cancer.[1][2] this compound achieves this by targeting the plant homeodomain (PHD) finger of Pygopus2 (Pygo2), a key component of the Wnt signaling cascade.[1] The interaction of this compound with specific residues within the Pygo2 PHD finger disrupts its binding to both methylated histone 3 (H3K4me) and the HD1 domain of BCL9, which is essential for β-catenin-mediated transcription.[1]
Quantitative Analysis of this compound's Biological Activity
The anti-cancer efficacy of this compound has been quantified across various cancer cell lines and in vivo models. The following tables summarize the key quantitative data available.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (μM) | Reference |
| HCT116 | Colon Cancer | 2.6 ± 0.16 | [1] |
| A549 | Lung Cancer | 3.3 ± 0.14 | [1] |
| 2F0-C75 (Normal) | Human Fibroblast | 33.80 ± 0.15 | [1] |
Table 2: In Vivo Efficacy of this compound
| Xenograft Model | Treatment Dose | Outcome | Reference |
| HCT116 (Colon) | 10 and 20 mg/kg/day | Significant tumor growth inhibition | [1] |
| A549 (Lung) | 10 and 20 mg/kg/day | Significant tumor growth inhibition and prolonged survival | [1] |
Known and Potential Off-Target Effects
While this compound was rationally designed to target Pygo2, its interaction with other cellular components, leading to off-target effects, is a critical area of investigation. The significant difference in IC50 values between cancer cells and normal human fibroblasts suggests a therapeutic window; however, the underlying reasons for its effect on normal cells warrant further exploration.[1]
Effects on Non-Cancerous Cells
The cytotoxicity of this compound in normal human fibroblast cells (2F0-C75), although significantly lower than in cancer cell lines, indicates potential off-target interactions.[1] This effect could be due to a basal level of Wnt/β-catenin signaling required for normal cell function or interactions with other cellular pathways.
Theoretical Off-Target Considerations
Given that this compound targets a protein-protein interaction interface involving a histone-binding domain, the possibility of it interacting with other PHD finger-containing proteins or chromatin-associated complexes cannot be ruled out. Pygo2 is known to be an emerging epigenetic switch, and targeting it could have broader implications on gene transcription beyond the Wnt pathway.[3]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (HCT116, A549) and normal fibroblasts (2F0-C75) are seeded in 96-well plates at a density of 5,000 cells per well.
-
Drug Treatment: After 24 hours, cells are treated with various concentrations of this compound or DMSO (vehicle control) for 72 hours.
-
MTT Addition: 20 μL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 μL of DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Luciferase Reporter Assay for Wnt/β-catenin Signaling
-
Transfection: Cancer cells are co-transfected with either the TOPFLASH (containing wild-type TCF/LEF binding sites) or FOPFLASH (containing mutated TCF/LEF binding sites) reporter constructs, along with a Renilla luciferase construct for normalization.
-
Wnt Pathway Activation: Cells are treated with LiCl (10 mM) to activate the Wnt pathway.
-
This compound Treatment: Cells are then treated with different concentrations of this compound for 24 hours.
-
Luciferase Activity Measurement: Luciferase activity is measured using a dual-luciferase reporter assay system.
-
Data Analysis: The TOPFLASH activity is normalized to the FOPFLASH and Renilla luciferase activities.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA is extracted from this compound-treated and control cells using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qRT-PCR: Quantitative PCR is performed using SYBR Green master mix and primers specific for Wnt target genes (e.g., Axin2, c-myc, cyclin D1) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method.
Western Blot Analysis
-
Protein Extraction: Whole-cell lysates are prepared from this compound-treated and control cells.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Wnt target proteins (e.g., c-myc, cyclin D1) and a loading control (e.g., β-actin).
-
Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing Molecular Pathways and Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: On-target action of this compound in the Wnt/β-catenin signaling pathway.
Caption: Experimental workflow for characterizing the anti-cancer effects of this compound.
Future Directions and Conclusion
This compound demonstrates significant promise as a targeted anti-cancer agent. However, a comprehensive understanding of its off-target effects is paramount for its successful clinical translation. Future studies should focus on:
-
Proteome-wide target deconvolution: Employing techniques such as chemical proteomics or thermal proteome profiling to identify direct binding partners of this compound in an unbiased manner.
-
Kinome screening: To rule out off-target effects on various kinases, which are common off-targets for small molecule inhibitors.
-
Transcriptomic and proteomic analyses: To obtain a global view of the cellular changes induced by this compound treatment, which may reveal effects on pathways other than Wnt/β-catenin signaling.
References
- 1. Logical design of an anti‐cancer agent targeting the plant homeodomain in Pygopus2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting the chromatin effector Pygo2 promotes cytotoxic T cell responses and overcomes immunotherapy resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
JBC117 (CAS 1214531-21-1): A Technical Guide to a Novel Wnt/β-Catenin Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
JBC117 is a novel, small-molecule anticancer agent that targets the Plant Homeodomain (PHD) finger of Pygopus2 (Pygo2), a critical coactivator in the Wnt/β-catenin signaling pathway. By disrupting the interaction between Pygo2 and key binding partners, this compound effectively antagonizes β-catenin-dependent transcriptional activity, leading to the inhibition of cancer cell proliferation, migration, and invasion, and the induction of apoptosis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biological data, and detailed experimental protocols.
Introduction
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This compound was identified through in silico logical drug design as a compound that binds to the histone-binding pocket of the Pygo2 PHD finger.[1] This interaction interferes with its association with both methylated histone 3 (H3K4me) tails and the HD1 domain of BCL9, a protein that links Pygo2 to β-catenin.[1] Consequently, this compound disrupts the formation of the β-catenin/BCL9/Pygo2 transcriptional complex, leading to the downregulation of Wnt target genes and subsequent anti-tumor effects.[1][2]
Physicochemical Properties
| Property | Value |
| CAS Number | 1214531-21-1 |
| Molecular Formula | C₂₈H₃₀N₂O₃ |
| Molecular Weight | 442.55 g/mol |
| Chemical Name | Spiro[2H-naphthol[1,2-b]pyran-2,4′-piperidine]-1′ethanol,3,4-dihydro-4-hydroxy-α-(6-methyl-1H-indol-3-yl)) |
Quantitative Biological Data
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| Cell Proliferation | HCT116 (Colon Cancer) | IC₅₀ | 2.6 ± 0.16 µM | [1] |
| A549 (Lung Cancer) | IC₅₀ | 3.3 ± 0.14 µM | [1] | |
| Normal Human Fibroblast | IC₅₀ | 33.80 ± 0.15 µM | [1] | |
| Anchorage-Independent Growth (Soft Agar) | HCT116 (Colon Cancer) | IC₅₀ | 1.3 ± 0.87 µM | [1] |
| A549 (Lung Cancer) | IC₅₀ | 1.5 ± 0.19 µM | [1] | |
| Binding Affinity | Recombinant Pygo2 PHD Finger | Kd | 25.3 µM | [1] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Treatment | Outcome | Reference |
| HCT116 (Colon Cancer) | 20 mg/kg/day (subcutaneous, 14 days) | 65% reduction in tumor growth | [1][2] |
| A549 (Lung Cancer) | 20 mg/kg/day (subcutaneous, 14 days) | 93% reduction in tumor growth | [1][2] |
| A549 (Lung Cancer) | 10 mg/kg/day or 20 mg/kg/day (subcutaneous) | Significantly prolonged survival time | [1] |
Mechanism of Action and Signaling Pathway
This compound exerts its anticancer effects by targeting the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, a destruction complex phosphorylates β-catenin, targeting it for proteasomal degradation. Upon Wnt ligand binding to its receptor, this complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin forms a complex with TCF/LEF transcription factors, BCL9, and Pygo2 to activate the transcription of target genes involved in cell proliferation, survival, and migration, such as c-myc and cyclin D1.[1][3][4]
This compound directly binds to the PHD finger of Pygo2, preventing its interaction with H3K4me and BCL9. This disrupts the assembly of the transcriptional coactivator complex, thereby inhibiting the expression of Wnt target genes.[1]
Experimental Protocols
Cell Proliferation Assay
-
Cell Seeding: Seed HCT116 or A549 cells in 96-well plates at an appropriate density.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound for 72 hours.
-
Quantification: Assess cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Analysis: Calculate the IC₅₀ value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.
Western Blot Analysis
-
Cell Lysis: Treat HCT116 and A549 cells with this compound (e.g., 5, 10, and 20 µM) for 72 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against Wnt target genes (e.g., c-myc, cyclin D1, Axin2) and a loading control (e.g., GAPDH).
-
Detection: Incubate with a corresponding HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction and cDNA Synthesis: Treat cells with this compound as described for Western blotting. Extract total RNA using a suitable kit and synthesize cDNA.
-
PCR Amplification: Perform qRT-PCR using SYBR Green master mix and primers specific for Wnt target genes (c-myc, cyclin D1, Axin2) and a housekeeping gene (e.g., GAPDH).
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
Transwell Invasion and Wound Healing Assays
-
Transwell Invasion Assay: Seed cells in the upper chamber of a Matrigel-coated transwell insert in serum-free media containing this compound. Add complete media to the lower chamber. After 24 hours, stain and quantify the cells that have invaded through the membrane.[1]
-
Wound Healing Assay: Create a scratch in a confluent monolayer of cells. Treat the cells with this compound and monitor the closure of the wound over 24 hours. Quantify the migration of cells into the wounded area.[1]
In Vivo Xenograft Studies
-
Tumor Implantation: Subcutaneously inject HCT116 or A549 cells into the flanks of immunodeficient mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into vehicle control and this compound treatment groups. Administer this compound (e.g., 10 or 20 mg/kg/day) via subcutaneous injection for a specified period (e.g., 14 consecutive days).[1][2]
-
Monitoring: Measure tumor volume and body weight regularly. Monitor the survival of the mice.
-
Analysis: At the end of the study, excise the tumors and perform histological analysis (e.g., H&E staining, TUNEL assay for apoptosis). Compare tumor growth and survival between the treatment and control groups.
Conclusion
This compound is a promising anticancer agent that selectively targets the Pygo2 PHD finger, a key component of the Wnt/β-catenin signaling pathway. Its ability to inhibit cancer cell proliferation, migration, and invasion, coupled with its demonstrated in vivo efficacy in colon and lung cancer models, highlights its therapeutic potential. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals interested in further investigating this compound and the broader field of Wnt pathway inhibition.
References
- 1. Logical design of an anti‐cancer agent targeting the plant homeodomain in Pygopus2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. Flavonoids and Wnt/β-Catenin Signaling: Potential Role in Colorectal Cancer Therapies [mdpi.com]
- 4. Targeting Wnt/β-Catenin Pathway by Flavonoids: Implication for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: JBC117 for A549 Lung Cancer Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
JBC117 is a novel small molecule inhibitor targeting the plant homeodomain (PHD) finger of Pygopus2 (Pygo2), a key component of the Wnt/β-catenin signaling pathway.[1] By interacting with the PHD finger, this compound disrupts the interaction between Pygo2 and the histone 3 tail (H3K4me) and the HD1 domain of BCL9, which is crucial for β-catenin-mediated transcription.[1] This inhibitory action leads to potent anti-cancer effects in various cancer cell lines, including the A549 human lung adenocarcinoma cell line.[1] These application notes provide detailed protocols and dosage information for the use of this compound in in vitro and in vivo studies involving the A549 cell line.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in the A549 lung cancer cell line.
Table 1: In Vitro Efficacy of this compound in A549 Cells [1]
| Parameter | Assay | IC50 Value (µM) | Treatment Duration |
| This compound | Cell Proliferation | 3.3 ± 0.15 | 72 hours |
| This compound | Anchorage-Independent Colony Formation (Soft Agar) | 1.5 ± 0.19 | 2 weeks |
| ICG001 (Positive Control) | Cell Proliferation | 4.0 ± 0.08 | 72 hours |
| ICG001 (Positive Control) | Anchorage-Independent Colony Formation (Soft Agar) | 1.7 ± 0.09 | 2 weeks |
Table 2: In Vivo Efficacy of this compound in A549 Xenograft Model [1]
| Treatment Group | Dosage | Tumor Growth Inhibition | Survival |
| This compound | 10 mg/kg/day (subcutaneous) | Not specified | Significantly prolonged |
| This compound | 20 mg/kg/day (subcutaneous) | 93% | Significantly prolonged |
| ICG001 (Positive Control) | Not specified | 61% | Not specified |
Signaling Pathway
This compound exerts its anti-cancer effects by targeting the Wnt/β-catenin signaling pathway. The diagram below illustrates the proposed mechanism of action.
Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture
-
Cell Line: A549 human lung adenocarcinoma cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Cell Proliferation Assay
This protocol is used to determine the effect of this compound on the proliferation of A549 cells.
References
Application Notes and Protocols for JBC117 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
JBC117 is a novel small molecule inhibitor targeting the plant homeodomain (PHD) finger of Pygopus2 (Pygo2), a key component of the canonical Wnt/β-catenin signaling pathway. By disrupting the interaction between Pygo2 and histone H3, this compound effectively downregulates the transcription of Wnt target genes, leading to anti-proliferative and pro-apoptotic effects in cancer cells. These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in in vitro and in vivo research settings. Additionally, methodologies for key experiments and a summary of its biological activity are presented.
Introduction
The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and development. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This compound has emerged as a promising anti-cancer agent due to its specific inhibition of Pygo2, a transcriptional coactivator essential for β-catenin-mediated gene expression.[1] Accurate and reproducible experimental results with this compound necessitate the correct preparation and storage of stock solutions. This document outlines the recommended procedures for preparing this compound for experimental use.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for accurate stock solution preparation.
| Property | Value |
| Molecular Formula | C₂₈H₃₀N₂O₃ |
| Molecular Weight | 442.5 g/mol |
| Appearance | Solid |
| Primary Target | Pygopus2 (Pygo2) PHD Finger |
Preparation of this compound Stock Solution
The following protocol describes the preparation of a this compound stock solution for in vitro cellular assays. For in vivo studies, a different formulation is required and is also detailed below.
Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
In Vitro Stock Solution Protocol (10 mM in DMSO)
-
Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.425 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM stock, if you weighed 4.425 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary. Ensure the solution is clear and free of particulates.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage.
Note on Solubility: While this compound is known to be soluble in DMSO, the maximum solubility has not been widely reported. If a higher concentration stock solution is required, it is recommended to perform a pilot experiment to determine the saturation point.
In Vivo Formulation
For animal studies, this compound has been successfully administered using a vehicle of 5% DMSO and 40% polyethylene (B3416737) glycol (PEG) diluted in 1x phosphate-buffered saline (PBS). The preparation of this formulation requires careful, stepwise mixing to ensure homogeneity.
Experimental Protocols
This compound's mechanism of action is centered on the inhibition of the Wnt/β-catenin signaling pathway. Here are methodologies for key experiments to assess its biological activity.
Western Blot Analysis for Wnt Target Gene Expression
-
Cell Culture and Treatment: Seed cancer cell lines (e.g., HCT116, A549) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 24-72 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against Wnt target genes such as c-Myc, Cyclin D1, and Axin2. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTT or CellTiter-Glo®)
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Assay: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Visualizations
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
This compound Mechanism of Action: Inhibition of Wnt/β-catenin Signaling
References
Application Notes: JBC117 as a Wnt Signaling Pathway Inhibitor
JBC117 is a novel small-molecule inhibitor designed to target Pygopus2 (Pygo2), a key component of the canonical Wnt/β-catenin signaling pathway.[1] Pygo2 acts as a chromatin effector, and its plant homeodomain (PHD) finger is crucial for its function in mediating β-catenin-dependent transcription.[1][2] Dysregulation of the Wnt/β-catenin pathway is a hallmark of numerous cancers, including colorectal and lung cancer, making it a critical target for therapeutic development.[1][3][4]
This compound was identified through in silico screening and binds to the histone-binding pocket of the Pygo2 PHD finger. This action interferes with its interaction with both methylated histone 3 (H3K4me) tails and the HD1 domain of BCL9, a coactivator that links Pygo2 to β-catenin.[1] By disrupting this complex, this compound effectively antagonizes β-catenin-driven transcriptional activity, leading to the downregulation of Wnt target genes such as c-myc and cyclin D1.[1] Preclinical studies in mouse xenograft models have demonstrated that subcutaneous administration of this compound significantly inhibits tumor growth and prolongs survival, highlighting its potential as a therapeutic agent against cancers with aberrant Wnt signaling.[1]
Wnt/β-catenin Signaling Pathway and this compound Inhibition
The diagram below illustrates the canonical Wnt/β-catenin signaling pathway. In the "ON" state (Wnt ligand present), β-catenin accumulates in the nucleus and forms a complex with TCF/LEF transcription factors and co-activators BCL9 and Pygo2 to drive the expression of target genes involved in proliferation. This compound inhibits this process by binding to the PHD finger of Pygo2, preventing the assembly of the transcriptional complex.
Caption: Wnt signaling pathway and the inhibitory action of this compound on Pygo2.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical evaluations of this compound.
Table 1: this compound In Vivo Dosage and Administration in Xenograft Mouse Models
| Parameter | Details | Reference |
|---|---|---|
| Drug | This compound | [1] |
| Animal Model | Nude Mice with HCT116 or A549 Xenografts | [1] |
| Dosage Levels | 10 mg/kg/day and 20 mg/kg/day | [1] |
| Administration Route | Subcutaneous (s.c.) Injection | [1] |
| Vehicle Control | 5% DMSO, 40% Polyethylene (B3416737) Glycol in 1x PBS | [1] |
| Treatment Frequency | Daily | [1] |
| Treatment Duration | 14 days (tumor growth) or up to 85 days (survival) |[1] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models (at 20 mg/kg/day)
| Xenograft Model | Tumor Type | Tumor Growth Inhibition | Statistical Significance | Reference |
|---|---|---|---|---|
| HCT116 | Colon Cancer | 65% reduction | P < 0.05 | [1] |
| A549 | Lung Cancer | 93% reduction | P < 0.05 | [1] |
| A549 (Survival) | Lung Cancer | Significantly increased lifetime | P < 0.0001 |[1] |
Table 3: In Vitro IC₅₀ Values of this compound after 72h Treatment
| Cell Line | Cell Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| HCT116 | Colon Cancer | 2.6 ± 0.16 | [1] |
| A549 | Lung Cancer | 3.3 ± 0.14 | [1] |
| Normal Fibroblast | Non-cancerous | 33.80 ± 0.15 |[1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Subcutaneous Injection
This protocol describes the preparation of the this compound solution for administration to mice based on the vehicle used in published preclinical studies.[1]
Materials:
-
This compound compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol (PEG), average M.W. 400
-
1x Phosphate-Buffered Saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the total volume of dosing solution required based on the number of mice, their average weight, and the desired dose (e.g., 20 mg/kg). Assume an injection volume of 100 µL per 20 g mouse (5 mL/kg).
-
Prepare the vehicle solution consisting of 5% DMSO, 40% PEG, and 55% 1x PBS.
-
Example for 1 mL vehicle: Mix 50 µL DMSO, 400 µL PEG, and 550 µL sterile 1x PBS.
-
-
Weigh the required amount of this compound and dissolve it first in the DMSO portion of the vehicle.
-
Add the polyethylene glycol to the this compound/DMSO mixture and vortex thoroughly until dissolved.
-
Add the 1x PBS to the mixture in a stepwise manner while vortexing to prevent precipitation.
-
Ensure the final solution is clear and homogenous before drawing it into syringes for injection. Prepare fresh daily.
Protocol 2: General Subcutaneous (s.c.) Injection Procedure in Mice
This protocol provides a standardized method for subcutaneous injection in mice, a common route for sustained drug delivery.[5]
Materials:
-
Mouse restrainer (optional)
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (26-27 gauge recommended)[6]
-
Prepared this compound dosing solution
-
70% alcohol wipes (optional)[6]
Procedure:
-
Preparation: Load the syringe with the correct volume of this compound solution. Ensure no air bubbles are present. Use a new sterile needle and syringe for each animal.[6][7]
-
Restraint: Securely restrain the mouse. A common method is to grasp the loose skin at the nape of the neck (scruff) between the thumb and forefinger.[8] This will create a "tent" of skin over the shoulders.
-
Injection Site: The preferred site is the tented skin over the interscapular (shoulder blade) region.[7][9] The flank can also be used as an alternative site.[8]
-
Needle Insertion: With the needle bevel facing up, insert it into the base of the skin tent at a shallow angle, parallel to the spine.[5][6]
-
Aspiration: Gently pull back on the syringe plunger to aspirate. If no blood enters the syringe hub, the needle is correctly placed in the subcutaneous space. If blood appears, withdraw the needle and re-insert at a new site.[5][9]
-
Injection: Inject the solution slowly and steadily. A small bleb or lump should form under the skin as the liquid is administered.[5]
-
Withdrawal: Once the full dose is delivered, withdraw the needle smoothly. Gently press the injection site with a finger for a moment to prevent leakage.[5]
-
Post-Injection: Return the mouse to its cage and monitor for any immediate adverse reactions.
Protocol 3: Xenograft Tumor Model and In Vivo Treatment
This protocol outlines the establishment of a human tumor xenograft in immunodeficient mice and the subsequent treatment with this compound to evaluate anti-tumor efficacy.[1]
Materials:
-
HCT116 (colon) or A549 (lung) cancer cells
-
Culture medium (e.g., DMEM) with supplements
-
Matrigel (optional, for enhancing tumor take)
-
Nude mice (e.g., BALB/c nude)
-
Calipers for tumor measurement
-
This compound dosing solution and vehicle control
Procedure:
-
Cell Preparation: Culture HCT116 or A549 cells under standard conditions. On the day of injection, harvest cells using trypsin, wash with PBS, and resuspend in sterile PBS or medium at a concentration of 2-5 x 10⁷ cells/mL. Keep cells on ice.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension (typically 2-10 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: V = (Width² x Length) / 2.
-
Randomization and Treatment Initiation: When tumors reach a predetermined average volume (e.g., 225 mm³), randomize the mice into treatment and control groups.[1]
-
Drug Administration:
-
Data Collection:
-
Continue to measure tumor volumes throughout the treatment period (e.g., 14 days).[1]
-
Record the body weight of each mouse regularly to monitor for toxicity.[1]
-
For survival studies, monitor mice until a pre-defined endpoint (e.g., tumor volume limit, signs of distress) and record the date of euthanasia.
-
-
Endpoint Analysis: At the end of the experiment, euthanize the mice. Excise tumors for weighing, fixation (e.g., in 70% ethanol (B145695) or formalin), and subsequent histopathological or molecular analysis.[1]
Xenograft Study Experimental Workflow
The following diagram outlines the typical workflow for a preclinical xenograft study to evaluate the efficacy of this compound.
Caption: Workflow for a xenograft study evaluating this compound efficacy in mice.
References
- 1. Logical design of an anti‐cancer agent targeting the plant homeodomain in Pygopus2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. mdpi.com [mdpi.com]
- 4. Targeting Wnt/β-Catenin Pathway by Flavonoids: Implication for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ltk.uzh.ch [ltk.uzh.ch]
- 6. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 7. researchanimaltraining.com [researchanimaltraining.com]
- 8. urmc.rochester.edu [urmc.rochester.edu]
- 9. research.unc.edu [research.unc.edu]
Application Note: Utilizing JBC117 for Cell Migration Inhibition Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
JBC117 is a novel small molecule inhibitor with potent anti-cancer properties.[1] It functions by targeting the plant homeodomain (PHD) finger of Pygopus2 (Pygo2), a key component of the canonical Wnt/β-catenin signaling pathway.[1] Dysregulation of the Wnt pathway is a critical factor in the development and progression of numerous cancers, contributing to increased cell proliferation, migration, and invasion.[1][2][3][4] this compound has been shown to effectively inhibit the migration and invasion of various cancer cell lines, making it a valuable tool for studying these processes and for the development of novel anti-metastatic therapies.[1] This application note provides detailed protocols for employing this compound in common cell migration assays and summarizes its effects on cancer cell lines.
Mechanism of Action: Inhibition of Wnt/β-catenin Signaling
This compound exerts its anti-migratory effects by disrupting the interaction between Pygo2 and histone 3, which is crucial for the transcription of Wnt target genes.[1] This leads to the downregulation of key genes involved in cell proliferation and migration, such as c-myc, cyclin D1, and Axin2.[1] By inhibiting the transcriptional activity of the β-catenin/TCF complex, this compound effectively suppresses the cellular processes that drive cancer cell motility and invasion.[1]
Below is a diagram illustrating the inhibitory effect of this compound on the Wnt/β-catenin signaling pathway.
Caption: Inhibition of the Wnt/β-catenin pathway by this compound.
Quantitative Data Summary
The inhibitory effect of this compound on the invasion of human colon (HCT116) and lung (A549) cancer cell lines has been quantified using a Transwell invasion assay. The data below is summarized from a 24-hour treatment period.
| Cell Line | This compound Concentration (µM) | Invasion (% of Control) |
| HCT116 | 20 | ~8% |
| A549 | 20 | ~2% |
Experimental Protocols
Detailed methodologies for two key cell migration assays are provided below. These protocols are based on established methods and can be adapted for specific cell types and experimental questions.[5][6]
Transwell Migration (Boyden Chamber) Assay
This assay measures the chemotactic response of cells towards a chemoattractant through a porous membrane.
Materials:
-
Transwell inserts (e.g., 8 µm pore size for epithelial cells)
-
24-well plates
-
Cell culture medium (serum-free and serum-containing)
-
This compound stock solution (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 70% ethanol)
-
Staining solution (e.g., Crystal Violet)
-
Cotton swabs
Protocol:
-
Cell Preparation: Culture cells to ~80% confluency. The day before the assay, starve the cells in serum-free medium for 12-24 hours.
-
Assay Setup:
-
Add 600 µL of serum-containing medium (chemoattractant) to the lower chamber of the 24-well plate.
-
Harvest and resuspend the starved cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Prepare different concentrations of this compound in the cell suspension. Include a vehicle control (DMSO).
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 12-24 hours.
-
Cell Removal and Fixation:
-
Carefully remove the Transwell inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in 70% ethanol (B145695) for 10 minutes.
-
-
Staining and Quantification:
-
Air dry the inserts.
-
Stain the migrated cells with Crystal Violet for 10-15 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Count the number of migrated cells in several random fields of view under an inverted microscope.
-
Alternatively, the stain can be extracted with a solvent (e.g., 10% acetic acid) and the absorbance measured on a plate reader.
-
Wound Healing (Scratch) Assay
This assay measures the collective migration of a sheet of cells to close a "wound" created in the monolayer.
Materials:
-
6-well or 12-well plates
-
200 µL pipette tips or a specialized scratch tool
-
Cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Creating the Wound:
-
Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch across the center of the well.
-
Wash the wells with PBS to remove any detached cells.
-
-
Treatment:
-
Replace the PBS with fresh cell culture medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture images of the scratch at designated locations (mark the plate for consistent imaging). This is the 0-hour time point.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Capture images of the same locations at regular intervals (e.g., 6, 12, 24 hours).
-
-
Data Analysis:
-
Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for each condition relative to the 0-hour time point.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for conducting a cell migration assay with this compound.
References
- 1. Logical design of an anti‐cancer agent targeting the plant homeodomain in Pygopus2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Wnt/β-catenin signal pathway for the treatment of gastrointestinal cancer: Potential for advancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wnt/PCP signaling contribution to carcinoma collective cell migration and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellbiolabs.com [cellbiolabs.com]
JBC117: Application Notes and Protocols for Colony Formation Assay in Soft Agar
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing JBC117, a potent inhibitor of the Wnt signaling pathway, in a soft agar (B569324) colony formation assay. This assay is a gold-standard method to assess anchorage-independent growth, a hallmark of cellular transformation and tumorigenicity.
Introduction
This compound is a small molecule inhibitor that targets the plant homeodomain (PHD) finger of Pygopus2 (Pygo2), a crucial coactivator in the canonical Wnt/β-catenin signaling pathway.[1] By binding to the PHD finger of Pygo2, this compound disrupts the interaction between Pygo2, BCL9, and β-catenin, thereby inhibiting the transcription of Wnt target genes, such as c-myc and cyclin D1.[1] This inhibitory action ultimately leads to a reduction in cancer cell proliferation, migration, and invasion.[1] The soft agar colony formation assay provides a robust in vitro system to evaluate the anti-tumorigenic potential of this compound by measuring its effect on the anchorage-independent growth of cancer cells.
Mechanism of Action: this compound in the Wnt Signaling Pathway
The canonical Wnt signaling pathway plays a critical role in cell proliferation and differentiation. In cancer, aberrant activation of this pathway leads to uncontrolled cell growth. Pygo2 acts as a nuclear coactivator, essential for the transcriptional activity of the β-catenin/TCF/LEF complex. This compound exerts its anti-cancer effects by directly interfering with this process.
References
Application Notes and Protocols for Western Blot Analysis of Wnt Target Genes Following JBC117 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of numerous cancers. A key effector of the canonical Wnt pathway is β-catenin, which, upon pathway activation, translocates to the nucleus and, in complex with TCF/LEF transcription factors, drives the expression of a suite of target genes. These target genes, such as c-myc, Cyclin D1, and Axin2, are instrumental in promoting cell cycle progression and oncogenesis.
JBC117 is a novel small molecule inhibitor that targets the Wnt signaling pathway. It functions by binding to the plant homeodomain (PHD) finger of Pygopus2 (Pygo2), a crucial component of the β-catenin transcriptional complex. This interaction disrupts the binding of Pygo2 to histone tails and the BCL9 coactivator, thereby inhibiting β-catenin/TCF/LEF-mediated transcription. Consequently, this compound leads to the downregulation of Wnt target gene expression, presenting a promising therapeutic strategy for cancers with aberrant Wnt signaling.
These application notes provide a detailed protocol for utilizing Western blot analysis to quantify the dose-dependent effects of this compound on key Wnt target genes in cancer cell lines.
Wnt Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical Wnt signaling pathway and the mechanism of inhibition by this compound.
Caption: Canonical Wnt signaling and this compound's inhibitory mechanism.
Experimental Workflow for Western Blot Analysis
The diagram below outlines the key steps for performing Western blot analysis to assess the impact of this compound on Wnt target gene expression.
Caption: Western blot experimental workflow.
Quantitative Data Summary
| Target Gene | Molecular Weight (kDa) | Expected Outcome with this compound | Illustrative Fold Change (vs. Control) |
| β-catenin | ~92 | No significant change in total levels | ~1.0 |
| c-myc | ~62-65 | Dose-dependent decrease | 0.4 |
| Cyclin D1 | ~36 | Dose-dependent decrease | 0.5 |
| Axin2 | ~94-100 | Dose-dependent decrease | 0.3 |
| GAPDH | ~37 | No change (Loading Control) | 1.0 |
Detailed Experimental Protocol: Western Blotting
This protocol is optimized for analyzing the expression of Wnt target genes in human colorectal carcinoma (HCT116) or lung carcinoma (A549) cells treated with this compound.
Materials and Reagents
-
Cell Lines: HCT116 or A549 cells
-
This compound: Prepare stock solutions in DMSO.
-
Cell Culture Medium: McCoy's 5A for HCT116, F-12K for A549, supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer: (250 mM Tris-HCl pH 6.8, 8% SDS, 40% glycerol, 0.02% bromophenol blue, 10% β-mercaptoethanol)
-
SDS-PAGE Gels: (e.g., 4-12% Bis-Tris precast gels)
-
Running Buffer: (e.g., MOPS or MES SDS Running Buffer)
-
Transfer Buffer: (25 mM Tris, 192 mM glycine, 20% methanol, pH 8.3)
-
PVDF Membrane: (0.45 µm)
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-β-catenin (1:1000 dilution)
-
Rabbit anti-c-myc (1:1000 dilution)
-
Rabbit anti-Cyclin D1 (1:1000 dilution)
-
Rabbit anti-Axin2 (1:1000 dilution)
-
Mouse anti-GAPDH (1:5000 dilution)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG (1:5000 dilution)
-
HRP-conjugated goat anti-mouse IgG (1:5000 dilution)
-
-
Chemiluminescent Substrate (ECL)
-
Imaging System: (e.g., ChemiDoc or X-ray film)
Procedure
-
Cell Culture and this compound Treatment:
-
Seed HCT116 or A549 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 µM) for 24 to 48 hours. A DMSO-treated control should be included.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with RIPA buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein from each sample into the wells of an SDS-PAGE gel. Include a pre-stained protein ladder.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane with TBST.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the desired primary antibody diluted in Blocking Buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis using appropriate software (e.g., ImageJ). Normalize the band intensity of the target proteins to the loading control (GAPDH).
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | Inefficient protein transfer | Confirm transfer with Ponceau S staining. Optimize transfer time and voltage. |
| Low protein concentration | Load a higher amount of protein. | |
| Incorrect antibody dilution | Optimize primary and secondary antibody concentrations. | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high | Decrease the concentration of primary and/or secondary antibodies. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody. |
| Protein degradation | Prepare fresh lysates and always include protease inhibitors. |
JBC117: Application Notes and Protocols for a Novel Pygo2 PHD Finger Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Abstract
JBC117 is a novel small molecule inhibitor that targets the plant homeodomain (PHD) finger of Pygopus2 (Pygo2), a crucial coactivator in the canonical Wnt/β-catenin signaling pathway. By disrupting the interaction between Pygo2 and key binding partners, this compound effectively antagonizes β-catenin-dependent transcriptional activity, leading to the downregulation of Wnt target genes. This inhibitory action results in reduced cancer cell proliferation, migration, and invasion, and the induction of apoptosis. These application notes provide purchasing information, a summary of key biological data, and detailed protocols for in vitro and in vivo studies to facilitate further research into the therapeutic potential of this compound.
Supplier and Purchasing Information
This compound is available from various chemical suppliers for research purposes. Researchers should inquire with suppliers for the latest pricing and availability.
Known Suppliers:
-
MedchemExpress
-
TargetMol
Product Information:
-
IUPAC Name: Spiro[2H-naphthol[1,2-b]pyran-2,4'-piperidine]-1'-ethanol,3,4-dihydro-4-hydroxy-α-(6-methyl-1H-indol-3-yl))
-
CAS Number: 1214531-21-1
-
Molecular Formula: C32H34N2O3
-
Molecular Weight: 494.63 g/mol
-
Storage: For long-term storage, it is recommended to store this compound as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.[1]
Mechanism of Action
The canonical Wnt signaling pathway plays a critical role in cell proliferation, differentiation, and embryonic development.[2][3] Its aberrant activation is a hallmark of many cancers. In the absence of a Wnt signal, a destruction complex phosphorylates β-catenin, targeting it for proteasomal degradation. Upon Wnt ligand binding to its receptor, this destruction complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and act as a transcriptional coactivator with TCF/LEF transcription factors.[2]
Pygopus2 (Pygo2) is a key nuclear component of this pathway, essential for β-catenin-mediated transcription.[4] The plant homeodomain (PHD) finger of Pygo2 is a critical structural motif that interacts with both methylated histone 3 (H3K4me) and the HD1 domain of BCL9, a protein that binds to β-catenin.[5][6] this compound was specifically designed to bind to this PHD finger, disrupting its interactions and thereby inhibiting the assembly of the transcriptional complex.[5][6] This leads to the downregulation of Wnt target genes, such as c-myc and cyclin D1, which are critical for cancer cell proliferation and survival.[5]
Caption: Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Data Presentation
In Vitro Efficacy
This compound demonstrates potent anti-proliferative activity against human colon (HCT116) and lung (A549) cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colon Cancer | 2.6 ± 0.16 | [5] |
| A549 | Lung Cancer | 3.3 ± 0.14 | [5] |
| Normal Fibroblast | Non-cancerous | 33.80 ± 0.15 | [5] |
This compound treatment leads to a dose-dependent downregulation of Wnt target gene expression in both HCT116 and A549 cells after 72 hours.[5]
In Vivo Efficacy
In mouse xenograft models, subcutaneous injection of this compound (20 mg/kg/day for 14 days) significantly inhibited tumor growth.[5]
| Cancer Model | Treatment | Tumor Growth Reduction | Reference |
| HCT116 Xenograft | This compound (20 mg/kg/day) | 65% | [5] |
| A549 Xenograft | This compound (20 mg/kg/day) | 93% | [5] |
Experimental Protocols
Cell Culture
-
Cell Lines: Human colon cancer cell line HCT116 and lung cancer cell line A549.
-
Growth Medium: For HCT116, use McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For A549, use DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Split cultures when they reach 70-90% confluency.
Protocol 1: Cell Proliferation (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
HCT116 or A549 cells
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%. Include a vehicle control (DMSO only).
-
Replace the medium with 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis
This protocol is for detecting the protein levels of Wnt target genes c-myc and cyclin D1.
Materials:
-
HCT116 or A549 cells treated with this compound (e.g., 5, 10, 20 µM for 72 h)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-c-myc, anti-cyclin D1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Densitometry analysis can be performed to quantify protein levels relative to the loading control.
Protocol 3: Soft Agar (B569324) Colony Formation Assay
This assay measures anchorage-independent growth, a hallmark of transformed cells.
Materials:
-
HCT116 or A549 cells
-
Complete growth medium
-
Agar (DNA grade)
-
This compound
-
6-well plates
-
Crystal Violet stain (0.005%)
Procedure:
-
Base Layer: Prepare a 0.6% agar solution in complete medium. Add 2 mL to each well of a 6-well plate and allow it to solidify at room temperature.
-
Cell Layer: Prepare a single-cell suspension. Mix 5,000 cells with complete medium and 0.3% agar containing the desired concentration of this compound or vehicle control.
-
Carefully layer 1 mL of the cell/agar mixture on top of the solidified base layer.
-
Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, adding 200 µL of complete medium to each well twice a week to prevent drying.
-
Staining: After 2-3 weeks, stain the colonies by adding 0.5 mL of 0.005% Crystal Violet to each well for at least 1 hour.
-
Count the number of colonies using a dissecting microscope.
Protocol 4: In Vivo Xenograft Model
This protocol describes the establishment of a subcutaneous tumor model to evaluate the anti-tumor activity of this compound in vivo.
Materials:
-
6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
HCT116 or A549 cells
-
Matrigel (optional)
-
This compound
-
Vehicle solution (e.g., 5% DMSO, 40% PEG300 in PBS)[7]
-
Calipers for tumor measurement
Procedure:
-
Harvest exponentially growing HCT116 or A549 cells and resuspend them in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Monitor the mice for tumor formation. Tumors typically become palpable within 7-14 days.
-
Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10-20 mg/kg/day) or vehicle control via subcutaneous injection daily for the duration of the study (e.g., 14-21 days).
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: Volume = 0.5 x (Length x Width²).
-
Monitor the body weight and overall health of the mice throughout the experiment.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, IHC).
References
- 1. artscimedia.case.edu [artscimedia.case.edu]
- 2. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 3. reactionbiology.com [reactionbiology.com]
- 4. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. Soft–Agar colony Formation Assay [en.bio-protocol.org]
- 6. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]
- 7. Logical design of an anti‐cancer agent targeting the plant homeodomain in Pygopus2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JBC117 In Vivo Xenograft Model Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
JBC117 is a novel small molecule inhibitor targeting the plant homeodomain (PHD) finger of Pygopus2 (Pygo2), a key component of the Wnt/β-catenin signaling pathway.[1] Dysregulation of the Wnt pathway is a critical factor in the development and progression of numerous cancers, making it a prime target for therapeutic intervention. This compound has demonstrated potent anti-proliferative and anti-invasive effects in preclinical studies, notably in colon and lung cancer models.[1] In vivo, this compound has been shown to significantly inhibit tumor growth and prolong survival in xenograft models, indicating its potential as a therapeutic agent.[1]
These application notes provide a detailed framework for designing and executing in vivo xenograft studies to evaluate the efficacy of this compound. The protocols outlined below are intended to serve as a comprehensive guide for researchers, ensuring robust and reproducible experimental outcomes.
Signaling Pathway of this compound Action
The Wnt signaling pathway plays a crucial role in cell proliferation and differentiation. In many cancers, mutations lead to the stabilization and nuclear accumulation of β-catenin, which then associates with TCF/LEF transcription factors to drive the expression of oncogenes like c-myc and cyclin D1. This compound disrupts this process by binding to the PHD finger of Pygo2, which is essential for the recruitment of the transcriptional coactivator β-catenin to chromatin. By inhibiting the Pygo2-histone interaction, this compound effectively antagonizes β-catenin-dependent transcriptional activity.[1]
Caption: this compound mechanism of action in the Wnt/β-catenin signaling pathway.
Experimental Design and Protocols
A well-designed in vivo xenograft study is crucial for the preclinical validation of this compound. The following sections detail the recommended experimental workflow and protocols.
Experimental Workflow
The overall workflow for a this compound in vivo xenograft study involves several key stages, from initial cell line selection and animal model preparation to tumor inoculation, treatment, and endpoint analysis.
Caption: A generalized workflow for a this compound in vivo xenograft study.
Materials and Reagents
| Material/Reagent | Supplier/Source | Notes |
| This compound | Synthesized or Commercial | Ensure high purity (>98%) |
| Colon Cancer Cell Line (HCT116) | ATCC | |
| Lung Cancer Cell Line (A549) | ATCC | |
| Cell Culture Medium (e.g., DMEM) | Gibco | Supplemented with 10% FBS and 1% Pen/Strep |
| Fetal Bovine Serum (FBS) | Gibco | |
| Penicillin-Streptomycin (Pen/Strep) | Gibco | |
| Trypsin-EDTA | Gibco | |
| Phosphate-Buffered Saline (PBS) | Gibco | Sterile |
| Matrigel | Corning | Optional, for enhanced tumor take-rate |
| Immunodeficient Mice (e.g., Athymic Nude) | Charles River, Jackson Laboratory | 6-8 weeks old, female |
| Vehicle (e.g., DMSO, PEG, Saline) | Sigma-Aldrich | To be optimized for this compound solubility and stability |
| Anesthetics (e.g., Isoflurane) | Various | For animal procedures |
| Calipers | Various | For tumor measurement |
Detailed Protocols
1. Cell Culture and Preparation
-
Culture HCT116 or A549 cells in the recommended medium at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells every 2-3 days to maintain exponential growth.
-
On the day of implantation, harvest cells at 70-80% confluency using Trypsin-EDTA.
-
Wash cells with sterile PBS and perform a cell count using a hemocytometer or automated cell counter.
-
Resuspend the required number of cells in sterile PBS or a mixture of PBS and Matrigel (1:1 ratio) to a final concentration of 1-5 x 10^7 cells/mL. Keep on ice.
2. Animal Handling and Tumor Implantation
-
Acclimatize immunodeficient mice for at least one week prior to the experiment.[2]
-
Anesthetize the mouse using a suitable anesthetic.
-
Subcutaneously inject 100-200 µL of the cell suspension (typically 1-10 x 10^6 cells) into the right flank of each mouse using a 27-30 gauge needle.[2]
-
Monitor the animals for recovery from anesthesia.
3. Tumor Growth Monitoring and Grouping
-
Monitor tumor growth by measuring the length and width of the tumor with digital calipers 2-3 times per week.[3]
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
4. This compound Administration
-
Prepare this compound in a suitable vehicle. Based on published data, subcutaneous administration is effective.[1]
-
Administer this compound at the desired doses (e.g., 10 mg/kg/day and 20 mg/kg/day) via subcutaneous injection.[1]
-
The control group should receive an equivalent volume of the vehicle alone.
-
Continue treatment for a predetermined period (e.g., 21-28 days or until humane endpoints are reached).
5. Efficacy Evaluation and Data Collection
-
Measure tumor volume and body weight 2-3 times per week throughout the study.[3]
-
Monitor the general health and clinical signs of the animals daily.
-
The primary efficacy endpoint is often tumor growth inhibition (TGI).
-
For survival studies, monitor animals until the humane endpoint is reached (e.g., tumor volume >2000 mm³, significant body weight loss, or other signs of distress).
6. Endpoint Analysis
-
At the end of the study, euthanize the animals and excise the tumors.
-
Measure the final tumor weight.
-
Process tumors for downstream analysis such as histopathology (H&E staining), immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67) and Wnt pathway components (e.g., β-catenin, c-myc), or Western blotting.
Data Presentation and Analysis
Quantitative data should be presented in a clear and concise manner to facilitate interpretation and comparison between treatment groups.
Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg/day) | Mean Tumor Volume (mm³) ± SEM (Day 0) | Mean Tumor Volume (mm³) ± SEM (Final Day) | Tumor Growth Inhibition (%) | P-value vs. Vehicle |
| Vehicle Control | - | - | - | ||
| This compound | 10 | ||||
| This compound | 20 | ||||
| Positive Control | - |
Tumor Growth Inhibition (%) = [1 - (Mean Tumor Volume of Treated Group at Final Day / Mean Tumor Volume of Vehicle Group at Final Day)] x 100
Body Weight Changes
| Treatment Group | Dose (mg/kg/day) | Mean Body Weight (g) ± SEM (Day 0) | Mean Body Weight (g) ± SEM (Final Day) | Percent Body Weight Change |
| Vehicle Control | - | |||
| This compound | 10 | |||
| This compound | 20 | |||
| Positive Control | - |
Survival Analysis
For survival studies, Kaplan-Meier curves should be generated, and statistical significance between groups should be determined using the log-rank test.[1]
Conclusion
This document provides a comprehensive guide for the preclinical evaluation of this compound in in vivo xenograft models. Adherence to these detailed protocols will facilitate the generation of high-quality, reproducible data, which is essential for advancing our understanding of this compound's therapeutic potential and for guiding its further development. The experimental design can be adapted based on the specific cancer type and research questions being addressed.
References
Application Notes and Protocols for TOPFLASH/FOPFLASH Reporter Assay with JBC117
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes including proliferation, differentiation, and apoptosis.[1][2][3] Dysregulation of this pathway is implicated in various diseases, most notably cancer.[1][4] The TOPFLASH/FOPFLASH reporter assay is a widely utilized, robust, and sensitive method for quantifying the activity of the canonical Wnt/β-catenin signaling pathway.[5][6][7] This assay relies on a luciferase reporter construct driven by a promoter containing T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) binding sites (TOPFLASH) or mutated, non-functional binding sites (FOPFLASH) as a negative control.[6][8][9][10] Activation of the pathway leads to the nuclear translocation of β-catenin, which complexes with TCF/LEF transcription factors to drive luciferase expression from the TOPFLASH plasmid.[11][12][13][14]
JBC117 is a novel small molecule inhibitor that targets the Wnt/β-catenin signaling pathway.[15] It has been shown to selectively inhibit β-catenin/TCF-mediated transcription.[15] These application notes provide a detailed protocol for utilizing the TOPFLASH/FOPFLASH reporter assay to characterize the inhibitory activity of this compound on the Wnt/β-catenin pathway.
Signaling Pathway
The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (Fz) receptor and its co-receptor LRP5/6.[1][16] In the absence of a Wnt signal, β-catenin is targeted for degradation by a destruction complex consisting of Axin, APC, GSK3, and CK1.[16][11] Upon Wnt binding, this complex is inhibited, leading to the stabilization and accumulation of β-catenin in the cytoplasm.[13][17] Stabilized β-catenin then translocates to the nucleus, where it binds to TCF/LEF transcription factors, displacing co-repressors and recruiting co-activators to initiate the transcription of Wnt target genes.[4][11][12][13]
Experimental Workflow
The general workflow for assessing the inhibitory potential of this compound using the TOPFLASH/FOPFLASH assay involves several key steps: cell seeding, co-transfection of reporter plasmids, treatment with this compound and a Wnt pathway activator, cell lysis, and measurement of luciferase activity.
Data Presentation
The inhibitory effect of this compound on Wnt/β-catenin signaling can be quantified by measuring the reduction in TOPFLASH luciferase activity. The data should be presented in a clear, tabular format for easy comparison.
Table 1: Inhibitory Effect of this compound on TOPFLASH Activity in Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Normalized TOPFLASH/FOPFLASH Ratio (Fold Change) |
| HCT116 | 0 (DMSO) | 1.00 |
| 1 | Value | |
| 2.5 | Value | |
| 5 | Value | |
| 10 | Value | |
| A549 | 0 (DMSO) | 1.00 |
| 1 | Value | |
| 3 | Value | |
| 5 | Value | |
| 10 | Value |
Note: The "Value" fields should be populated with experimental data. The data indicates a dose-dependent inhibition of β-catenin/TCF-mediated transcription by this compound.[15]
Table 2: IC50 Values of this compound in Different Cell Lines
| Cell Line | IC50 (µM) |
| HCT116 (Colon Cancer) | 2.6 ± 0.16 |
| A549 (Lung Cancer) | 3.3 ± 0.14 |
| Normal Human Fibroblast | 33.80 ± 0.15 |
Source: Data extracted from a study on this compound.[15]
Experimental Protocols
Materials
-
Cell Lines: HCT116 (colon cancer), A549 (lung cancer), or other suitable cell lines with an active Wnt pathway.
-
Reporter Plasmids:
-
M50 Super 8x TOPFLASH (or equivalent TCF/LEF reporter plasmid).
-
M51 Super 8x FOPFLASH (or equivalent negative control plasmid).
-
pRL-TK Renilla luciferase plasmid (for normalization of transfection efficiency).
-
-
Transfection Reagent: Lipofectamine 2000 or a similar transfection reagent.
-
Wnt Pathway Activator: Recombinant Wnt3a protein or LiCl.[10][15]
-
Compound: this compound (dissolved in DMSO).
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Luciferase Assay System: Dual-Luciferase® Reporter Assay System (Promega) or a similar kit.[5][18]
-
Plates: 96-well white, clear-bottom tissue culture plates.
-
Luminometer: Plate reader capable of measuring luminescence.
Protocol
1. Cell Seeding: a. Culture cells to 70-80% confluency. b. Trypsinize and count the cells. c. Seed 2.5 x 10^4 cells per well in a 96-well white, clear-bottom plate.[9] d. Incubate overnight at 37°C in a 5% CO2 incubator.
2. Transfection: a. Prepare two separate DNA-transfection reagent complexes for TOPFLASH and FOPFLASH. For each well, mix:
- 100 ng of either TOPFLASH or FOPFLASH plasmid.
- 10 ng of pRL-TK Renilla plasmid.
- Transfection reagent according to the manufacturer's protocol (e.g., 0.3 µL of TransIT-LT1 in 20 µL of serum-free medium).[5] b. Incubate the complexes at room temperature for 20 minutes. c. Add the transfection complex dropwise to the respective wells. d. Gently rock the plate and incubate for 24 hours.
3. Treatment: a. After 24 hours of transfection, replace the medium with fresh medium containing the Wnt pathway activator (e.g., 10 mM LiCl).[15] b. Add varying concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 µM) to the designated wells. Include a DMSO-only control. c. Incubate the plate for another 24-48 hours.
4. Luciferase Assay: a. Remove the medium from the wells and wash once with 1X PBS. b. Lyse the cells by adding 20-100 µL of 1X Passive Lysis Buffer per well.[19] c. Incubate on a rocker at room temperature for 15 minutes. d. Following the Dual-Luciferase® Reporter Assay System protocol, add Luciferase Assay Reagent II (LAR II) to measure firefly (TOPFLASH/FOPFLASH) luciferase activity.[18] e. Subsequently, add Stop & Glo® Reagent to quench the firefly reaction and measure Renilla luciferase activity in the same well.[18] f. Record the luminescence using a plate luminometer.
Data Analysis
-
Normalization: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to obtain the Relative Luciferase Units (RLU).[5]
-
RLU = Firefly Luminescence / Renilla Luminescence
-
-
Calculate TOP/FOP Ratio: To determine the specific Wnt/β-catenin signaling activity, calculate the ratio of the average RLU from TOPFLASH-transfected wells to the average RLU from FOPFLASH-transfected wells for each condition.[9]
-
Activity = Mean RLU (TOPFLASH) / Mean RLU (FOPFLASH)
-
-
Determine Inhibition: Normalize the TOP/FOP ratio of the this compound-treated groups to the DMSO control group (set to 1 or 100%).
-
IC50 Calculation: Plot the normalized TOP/FOP ratio against the log concentration of this compound and use a non-linear regression analysis to determine the IC50 value.
Conclusion
The TOPFLASH/FOPFLASH reporter assay is an essential tool for screening and characterizing inhibitors of the Wnt/β-catenin signaling pathway. This protocol provides a detailed framework for assessing the inhibitory activity of this compound. By following these procedures, researchers can obtain reliable and reproducible data to further investigate the therapeutic potential of this compound and other novel Wnt pathway modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of Wnt signaling and control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wnt/beta-catenin/tcf signaling: a critical pathway in gastrointestinal tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. molecular biology - How does a TOPflash/FOPflash assay work to detect beta-catenin protein expression? - Biology Stack Exchange [biology.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. 4.7. TOPFlash/FOPFlash and Survivin Reporter Assays [bio-protocol.org]
- 9. jcancer.org [jcancer.org]
- 10. The Wnt/β-Catenin/LEF1 Pathway Promotes Cell Proliferation at Least in Part Through Direct Upregulation of miR-17-92 Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 12. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. mdpi.com [mdpi.com]
- 15. Logical design of an anti‐cancer agent targeting the plant homeodomain in Pygopus2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Dual-Luciferase® Reporter Assay System Protocol [promega.com]
- 19. Luciferase reporter assay [bio-protocol.org]
Troubleshooting & Optimization
JBC117 Technical Support Center: Navigating Solubility Challenges in Your Research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the solubility of JBC117 in common laboratory solvents, DMSO and PBS. This compound, a promising anti-cancer agent, exhibits distinct solubility characteristics that are critical to consider for the successful design and execution of in vitro and in vivo experiments. This resource offers detailed troubleshooting advice, frequently asked questions, and standardized protocols to ensure reliable and reproducible results in your research.
Troubleshooting Guide: Common Solubility Issues with this compound
Researchers may encounter challenges when preparing this compound solutions. Here are some common issues and their solutions:
Issue 1: this compound precipitates when diluting a DMSO stock solution into PBS or cell culture media.
-
Cause: this compound has low aqueous solubility. The rapid change in solvent polarity when adding the DMSO stock to an aqueous environment can cause the compound to crash out of solution.
-
Solution:
-
Lower the final concentration: The most straightforward approach is to use a lower final concentration of this compound in your aqueous solution.
-
Stepwise dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock in your aqueous buffer. This gradual decrease in DMSO concentration can help maintain solubility.
-
Increase the final DMSO concentration: While not always ideal due to potential cellular toxicity, a slightly higher final DMSO concentration (up to 0.5% in many cell lines) may be necessary to keep this compound in solution. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use of co-solvents for in vivo studies: For animal studies, a formulation containing co-solvents is often necessary. A published study successfully used a vehicle of 5% DMSO and 40% polyethylene (B3416737) glycol (PEG) diluted in 1x PBS.[1]
-
Issue 2: this compound powder is difficult to dissolve in DMSO.
-
Cause: While this compound is generally soluble in DMSO, achieving high concentrations may require assistance.
-
Solution:
-
Gentle warming: Warm the solution to 37°C in a water bath.
-
Vortexing: Mix the solution vigorously using a vortex mixer.
-
Sonication: Use a bath sonicator to aid in dissolution.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro studies.
Q2: Is this compound soluble in PBS?
A2: this compound has very low solubility in Phosphate Buffered Saline (PBS). Direct dissolution in PBS is not recommended. For applications requiring an aqueous solution, a co-solvent system is necessary.
Q3: What is a suitable formulation for in vivo administration of this compound?
A3: Based on published research, a formulation of 5% DMSO and 40% polyethylene glycol (PEG) in 1x PBS has been used for subcutaneous injections in mice.[1]
Q4: How should I store my this compound stock solution in DMSO?
A4: Store this compound stock solutions in DMSO at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Quantitative Solubility Data
| Solvent | Solubility | Notes |
| DMSO | High | The standard solvent for preparing concentrated stock solutions for in vitro use. |
| PBS | Very Low | Not recommended for direct dissolution. Co-solvents are required for aqueous formulations. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 442.55 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, you will need 4.4255 mg of this compound.
-
Weigh this compound: Accurately weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous, high-purity DMSO to the tube.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, use a water bath sonicator for 5-10 minutes to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solutions for Cell Culture Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw the stock solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution (optional but recommended): To minimize the risk of precipitation, first prepare an intermediate dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM, you can first dilute the 10 mM stock 1:100 in medium to get a 100 µM intermediate solution.
-
Prepare the final working solution: Further dilute the intermediate solution (or the stock solution directly for higher concentrations) into the final volume of cell culture medium to achieve the desired experimental concentration. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of medium for a final concentration of 10 µM.
-
Mix gently: Mix the final working solution by gently pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can be detrimental to some media components.
-
Add to cells: Immediately add the final working solution to your cell cultures.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid cytotoxicity. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
-
Always prepare fresh working solutions from the frozen stock on the day of the experiment.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting this compound precipitation.
References
Optimizing JBC117 Concentration for Apoptosis Induction: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of JBC117 for inducing apoptosis in cancer cell lines. This compound is a novel anti-cancer agent that targets the plant homeodomain (PHD) finger of Pygopus2 (Pygo2), a key component of the Wnt/β-catenin signaling pathway.[1] Inhibition of Pygo2 by this compound has been shown to suppress cancer cell proliferation and promote programmed cell death, or apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound in inducing apoptosis?
A1: this compound inhibits the function of Pygo2, a coactivator of the Wnt/β-catenin signaling pathway. By binding to the PHD finger of Pygo2, this compound disrupts its interaction with other proteins and its role in gene transcription.[1] This interference with the Wnt/β-catenin pathway is believed to trigger the apoptotic cascade in cancer cells. Overexpression of PYGO2 has been associated with resistance to chemotherapy by reducing apoptosis.[2]
Q2: Which cancer cell lines are sensitive to this compound?
A2: this compound has demonstrated anti-proliferative activity in various cancer cell lines. Notably, it has reported IC50 values of 2.6 µM in the human colon cancer cell line HCT116 and 3.3 µM in the human lung cancer cell line A549 after 72 hours of treatment.[1]
Q3: What is a recommended starting concentration range for this compound in apoptosis assays?
A3: Based on the published IC50 values, a good starting point for dose-response experiments would be in the range of 1 µM to 10 µM. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How long should I incubate cells with this compound to observe apoptosis?
A4: The provided IC50 values were determined after a 72-hour incubation period.[1] For apoptosis assays, it is advisable to perform a time-course experiment, for example, at 24, 48, and 72 hours, to identify the optimal time point for detecting apoptotic markers.
Q5: What are the expected downstream effects of this compound treatment on apoptotic signaling pathways?
A5: Inhibition of the Pygo2/Wnt/β-catenin pathway is expected to modulate the expression of Bcl-2 family proteins. Specifically, you may observe a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax, leading to an increased Bax/Bcl-2 ratio.[2] This shift in the balance of Bcl-2 family proteins can lead to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of executioner caspases like caspase-3 and caspase-7.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no apoptosis observed after this compound treatment | This compound concentration is too low. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM). |
| Incubation time is too short. | Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal treatment duration. | |
| Cell line is resistant to this compound. | Verify the expression of Pygo2 in your cell line. Consider using a different cell line with known sensitivity to Wnt pathway inhibitors. | |
| Improper handling of cells during apoptosis assay. | Ensure gentle cell handling to avoid inducing necrosis. Use appropriate controls for the apoptosis assay. | |
| High background in apoptosis assay | Reagent concentration is too high. | Titrate the apoptosis detection reagents (e.g., Annexin V, propidium (B1200493) iodide) to determine the optimal concentration. |
| Insufficient washing steps. | Increase the number and duration of washing steps to remove unbound reagents. | |
| Inconsistent results between experiments | Variation in cell culture conditions. | Maintain consistent cell passage number, confluency, and media composition. |
| This compound stock solution degradation. | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them properly. |
Quantitative Data Summary
| Cell Line | This compound IC50 (72h) | Effect on Caspase-3/7 Activity | Reference |
| HCT116 (Colon Cancer) | 2.6 ± 0.16 µM | Significant increase | [1] |
| A549 (Lung Cancer) | 3.3 ± 0.14 µM | Significant increase | [1] |
| Normal Human Fibroblast | 33.80 ± 0.15 µM | Not reported | [1] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using MTT Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in a given cell line.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HCT116, A549)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested range is 0.1, 0.5, 1, 2.5, 5, 10, 25, and 50 µM.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This protocol describes how to quantify the percentage of apoptotic cells after treatment with this compound using flow cytometry.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0.5x IC50, 1x IC50, 2x IC50) for the desired time (e.g., 48 hours). Include a vehicle-treated control.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Signaling Pathways and Experimental Workflows
References
Troubleshooting JBC117 instability in cell culture media
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with JBC117, a selective inhibitor of JBC Kinase. Here you will find answers to frequently asked questions and detailed protocols to address common issues related to the stability of this compound in cell culture media.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am not observing the expected biological effect of this compound in my cell-based assays. What are the potential causes?
A1: A loss of this compound activity can stem from several factors, primarily related to its stability and handling.[1][2] Potential causes include:
-
Compound Instability: this compound may be unstable in aqueous cell culture media at 37°C, leading to chemical degradation.[1][3]
-
Precipitation: The compound may have poor solubility in your culture medium, causing it to precipitate out of solution. This is often indicated by visible particulate matter or cloudiness after its addition to the medium.[1]
-
Interaction with Media Components: Components within the media, such as certain amino acids or substances in Fetal Bovine Serum (FBS), could react with or enzymatically degrade this compound.[2][3]
-
Improper Storage: Repeated freeze-thaw cycles or incorrect storage of stock solutions can lead to degradation before the compound is even used in an experiment.[3][4]
-
Adsorption to Labware: Small molecules can non-specifically bind to the plastic surfaces of culture plates and pipette tips, reducing the effective concentration in the media.[3][5]
Troubleshooting Workflow:
Q2: How should I prepare and store this compound stock solutions to ensure stability?
A2: Proper preparation and storage are critical for maintaining the integrity of this compound.
Stock Solution Best Practices:
| Parameter | Recommendation | Rationale |
| Solvent | High-purity, anhydrous DMSO.[4] | Ensures complete dissolution and minimizes degradation from water. |
| Concentration | Prepare a concentrated stock (e.g., 10 mM). | Allows for small volumes to be used for working solutions, minimizing the final DMSO concentration. |
| Aliquoting | Aliquot into single-use volumes in tightly sealed vials.[1][3][4] | Prevents contamination and degradation from repeated freeze-thaw cycles.[3][4] |
| Storage | Store aliquots at -80°C for long-term (up to 6 months) or -20°C for short-term (up to 1 month).[4][6] | Low temperatures slow down chemical degradation. |
| Light Exposure | Store in amber vials or protect from light.[1] | Prevents photodegradation. |
Working Solution Best Practices:
-
Prepare working solutions fresh for each experiment by diluting the stock solution directly into the culture medium.[1]
-
Ensure the final concentration of DMSO in the cell culture is non-toxic, typically below 0.5%.[1][4] Always include a vehicle control (media with the same DMSO concentration) in your experiments.[6]
Q3: How can I quantitatively assess the stability of this compound in my specific cell culture medium?
A3: You can perform a time-course experiment to measure the concentration of this compound in your medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][5] This will help determine the compound's half-life under your specific experimental conditions.
Sample Stability Data of this compound (10 µM) at 37°C:
The following table summarizes the percentage of intact this compound remaining over 48 hours in different media conditions, as determined by LC-MS analysis.
| Time (Hours) | DMEM + 10% FBS (% Remaining) | Serum-Free DMEM (% Remaining) | PBS (% Remaining) |
| 0 | 100% | 100% | 100% |
| 2 | 95.2% | 98.1% | 99.5% |
| 8 | 78.5% | 92.4% | 97.2% |
| 24 | 45.1% | 75.3% | 91.8% |
| 48 | 15.8% | 55.6% | 85.4% |
Experimental Protocols
Protocol: Assessing this compound Stability in Cell Culture Media
Objective: To quantify the concentration of intact this compound over time in a specific cell culture medium using HPLC or LC-MS/MS.[1][2]
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile 24-well low-binding culture plates[3]
-
Humidified incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system[1]
-
Appropriate solvents for sample preparation (e.g., acetonitrile)
Methodology:
-
Prepare Working Solution: Prepare a working solution of this compound at your final experimental concentration (e.g., 10 µM) in the cell culture medium to be tested. Prepare enough volume for all time points and replicates.
-
Plating: Add 1 mL of the this compound-containing medium to triplicate wells of a 24-well plate. Include a set of wells without cells to assess chemical stability alone and another set with cells to assess both chemical and metabolic stability.[2]
-
Incubation: Place the plate in a humidified incubator at 37°C with 5% CO₂.[3]
-
Sample Collection: At designated time points (e.g., 0, 2, 8, 24, and 48 hours), collect a 100 µL aliquot from each well. The 0-hour time point represents the initial concentration.[3]
-
Sample Processing: Immediately process or flash-freeze and store the collected aliquots at -80°C until analysis to prevent further degradation.[2] A common processing step is protein precipitation, where a solvent like cold acetonitrile (B52724) is added to the sample, vortexed, and centrifuged to pellet proteins before analyzing the supernatant.[7]
-
Analysis: Analyze the concentration of intact this compound in each sample using a validated HPLC or LC-MS/MS method.[5]
-
Data Interpretation: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
Signaling Pathway Visualization
This compound Mechanism of Action:
This compound is a selective inhibitor of JBC Kinase. JBC Kinase is a component of a signaling cascade that promotes cell proliferation. By inhibiting JBC Kinase, this compound blocks the downstream phosphorylation of transcription factors, leading to a decrease in the expression of genes required for cell cycle progression. Instability of this compound in culture media leads to a reduced effective concentration, resulting in incomplete pathway inhibition and continued cell proliferation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. captivatebio.com [captivatebio.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. HPLC Method Development for Quantification of Doxorubicin in Cell Culture and Placental Perfusion Media | MDPI [mdpi.com]
How to minimize JBC117 toxicity in normal cells
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing JBC117, a novel anti-cancer agent, with a focus on minimizing toxicity in normal cells during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the plant homeodomain (PHD) finger of Pygopus2 (Pygo2). Pygo2 is a crucial component of the canonical Wnt/β-catenin signaling pathway, which is frequently hyperactivated in various cancers. By binding to the PHD finger, this compound disrupts the interaction of Pygo2 with both methylated histone 3 (H3K4me) and BCL9, a coactivator of β-catenin. This interference leads to the downregulation of Wnt/β-catenin target genes, such as c-myc and cyclin D1, which are critical for cancer cell proliferation and survival.[1]
Q2: Does this compound exhibit toxicity towards normal, non-cancerous cells?
A2: Pre-clinical data indicates that this compound demonstrates a significant therapeutic window, with substantially lower toxicity observed in normal cells compared to cancer cells. For instance, the IC50 value for normal human fibroblast cells was found to be approximately 10-fold higher than the IC50 values for colon and lung cancer cell lines, suggesting an inherent selectivity of the compound for cancerous cells.[1]
Q3: What is the primary strategy to minimize this compound toxicity in normal cells during my experiments?
A3: The most effective strategy to minimize off-target effects on normal cells is dose optimization . Given this compound's inherent selectivity, it is crucial to determine the optimal concentration that elicits a potent anti-cancer effect while remaining below the toxicity threshold for the normal cell lines being used in your experimental setup. A comprehensive dose-response analysis is the first essential step.
Troubleshooting Guide
Issue: I am observing toxicity in my normal cell line controls.
Troubleshooting Steps:
-
Verify IC50 Values: It is imperative to experimentally determine the IC50 values of this compound for both your cancer and normal cell lines. Relying on published data alone may not be sufficient, as IC50 values can vary between different cell lines and experimental conditions.
-
Conduct a Dose-Response Analysis: Perform a thorough dose-response experiment using a broad range of this compound concentrations. This will help you identify a therapeutic window where cancer cells are sensitive to the compound, but normal cells are not significantly affected.
-
Reduce Exposure Time: If a suitable concentration with a wide therapeutic window cannot be identified, consider reducing the duration of this compound exposure. It is possible that shorter treatment times are sufficient to induce apoptosis in cancer cells while minimizing the impact on normal cells.
-
Consider the Normal Cell Line's Proliferation Rate: Rapidly proliferating normal cells may exhibit increased sensitivity to anti-cancer agents. If possible, select a normal cell line with a doubling time that is more representative of quiescent or slowly dividing healthy tissue.
-
Sequential Drug Administration (Cyclotherapy - Advanced): For cell-cycle-specific cytotoxic agents, a strategy known as "cyclotherapy" can be employed. This involves pre-treating cells with a cytostatic agent to arrest normal cells in a specific phase of the cell cycle (e.g., G1), making them less susceptible to the subsequent administration of the cytotoxic drug that targets proliferating cells.[2][3][4] However, the cell-cycle-specific effects of this compound would need to be determined before implementing this approach.
Data Presentation
Table 1: Comparative IC50 Values of this compound in Cancer and Normal Cell Lines
| Cell Line | Cell Type | IC50 (µM) |
| HCT116 | Colon Cancer | 2.6 ± 0.16 |
| A549 | Lung Cancer | 3.3 ± 0.14 |
| Normal Human Fibroblasts | Normal Fibroblast | 33.80 ± 0.15 |
Data extracted from a study on the anti-cancer effects of this compound.[1]
Experimental Protocols
Protocol 1: Determination of IC50 using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in both cancer and normal cell lines.
Materials:
-
This compound
-
Cancer and normal cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan (B1609692) Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound inhibits the Wnt/β-catenin pathway by targeting Pygo2.
Caption: Workflow for assessing and minimizing this compound toxicity.
References
JBC117 not inhibiting β-catenin activity: what to check
Welcome to the technical support center for JBC117. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments where this compound is not showing the expected inhibition of β-catenin activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it supposed to inhibit β-catenin activity?
A1: this compound is a small molecule inhibitor that targets Pygopus2 (Pygo2), a key coactivator in the canonical Wnt/β-catenin signaling pathway. Pygo2 is essential for the transcriptional activity of the β-catenin/TCF complex. By binding to Pygo2, this compound is designed to disrupt the formation of the active transcriptional complex, thereby downregulating the expression of Wnt target genes. It does not directly target β-catenin for degradation but rather inhibits its function as a transcriptional coactivator.
Q2: We are not observing any inhibition of β-catenin activity with this compound in our TOPflash assay. What should we check first?
A2: If you are not seeing inhibition in your TOPflash assay, we recommend a systematic check of your experimental setup. Start with the basics:
-
Compound Integrity: Verify the concentration, solubility, and stability of your this compound stock.
-
Cell Line Viability: Ensure that the concentrations of this compound used are not causing significant cell death, which can confound your results.
-
Assay Controls: Confirm that your positive control (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021) robustly activates the TOPflash reporter and that your FOPflash (negative control) reporter shows minimal activity.[1][2]
Q3: Could our choice of cell line be the reason this compound is not working?
A3: Absolutely. The genetic background of your cell line is critical. This compound targets Pygo2, which is upstream of the β-catenin/TCF transcriptional complex. If your cell line has a mutation downstream of Pygo2 that leads to constitutive β-catenin activity, this compound may be ineffective. For example, a cell line with a gain-of-function mutation in β-catenin or a loss-of-function mutation in APC may not respond to a Pygo2 inhibitor.[3] It is crucial to use a cell line with a well-characterized Wnt pathway that is known to be responsive to upstream inhibition.
Q4: We see a decrease in our TOPflash signal, but our Western blot for total β-catenin shows no change. Is the compound working?
A4: This is an expected result if the compound is working as intended. This compound inhibits the transcriptional activity of β-catenin by targeting the coactivator Pygo2, not by promoting β-catenin degradation. Therefore, you would expect to see a decrease in the expression of β-catenin target genes (and thus a lower TOPflash signal) without a change in the total cellular levels of β-catenin protein. A more informative Western blot would be to probe for active (non-phosphorylated) β-catenin or downstream targets of the pathway, such as c-Myc and Cyclin D1, which should be downregulated.
Q5: What are the recommended positive and negative controls for a this compound experiment?
A5: A well-controlled experiment is key to interpreting your results.
-
Positive Control for Inhibition: A known Wnt pathway inhibitor that acts through a different mechanism, such as a tankyrase inhibitor (e.g., XAV939), can serve as a positive control for pathway inhibition.[4][5]
-
Positive Control for Pathway Activation: To ensure your assay system is working, you should be able to activate the pathway. This can be done with Wnt3a conditioned media or a GSK3β inhibitor (e.g., LiCl or CHIR99021).[1][2]
-
Negative Controls: A vehicle control (e.g., DMSO) is essential. For reporter assays, the FOPflash plasmid, which has mutated TCF/LEF binding sites, is the proper negative control for TOPflash.[6]
Troubleshooting Guides
Problem 1: No Inhibition Observed in TOPflash/FOPflash Reporter Assay
This is a common issue that can arise from multiple sources. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Compound Issues | |
| Degraded or inactive this compound | Use a fresh stock of this compound and verify its concentration.[2] |
| Poor solubility of this compound | Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in media. Check for precipitation. |
| Incorrect concentration range | Perform a dose-response curve to determine the optimal concentration for your cell line.[7] |
| Cell Line Issues | |
| Low or absent Pygo2 expression | Confirm Pygo2 expression in your cell line via Western blot or qPCR. |
| Unresponsive Wnt pathway | Use a cell line known to have an active and responsive Wnt pathway (e.g., HEK293T, HCT116).[1] |
| Downstream pathway mutations | Choose a cell line without mutations in key downstream components like APC or β-catenin. |
| Assay Protocol Issues | |
| Low transfection efficiency | Optimize your transfection protocol. Use a fluorescent protein plasmid to visually check efficiency.[2] |
| Insufficient pathway activation | Increase the concentration of your Wnt pathway activator (e.g., Wnt3a).[2] |
| Incorrect timing of treatment | Optimize the incubation time for both the pathway activator and this compound.[1] |
| Luciferase assay reagents are faulty | Use fresh luciferase assay reagents and ensure they are stored correctly.[2] |
Problem 2: Inconsistent or Non-reproducible Western Blot Results
Western blotting for β-catenin and its targets can be challenging. Here are some common pitfalls and how to address them.
| Potential Cause | Recommended Solution |
| Sample Preparation | |
| Protein degradation | Always use fresh protease and phosphatase inhibitors in your lysis buffer. Keep samples on ice.[8] |
| Low protein concentration | Ensure you are loading a sufficient amount of total protein (typically 20-40 µg). |
| Electrophoresis and Transfer | |
| Inefficient protein transfer | Verify transfer efficiency with Ponceau S staining. Optimize transfer time and voltage, especially for large proteins like β-catenin (~92 kDa).[9] |
| Antibody Incubation | |
| Primary antibody not specific | Use a well-validated antibody for your target protein. |
| Incorrect antibody dilution | Perform a titration to find the optimal primary and secondary antibody concentrations. |
| Blocking and Washing | |
| High background | Increase the duration and number of washes. Optimize your blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[9] |
| Weak or no signal | Ensure your secondary antibody is compatible with your primary antibody. Use a sensitive ECL substrate. |
Experimental Protocols
TOPflash/FOPflash Luciferase Reporter Assay
This assay is the gold standard for measuring β-catenin/TCF transcriptional activity.
-
Cell Seeding: Seed cells (e.g., HEK293T) in a 24-well plate to reach 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect cells with the TOPflash or FOPflash reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent. A typical DNA ratio is 10:1 (TOP/FOP:Renilla).
-
Pathway Activation and Inhibition: After 24 hours, replace the medium with fresh medium containing your Wnt pathway activator (e.g., Wnt3a conditioned media) and the desired concentrations of this compound or vehicle control.
-
Incubation: Incubate for an additional 16-24 hours.
-
Cell Lysis: Wash the cells with PBS and then lyse them using 1x Passive Lysis Buffer.
-
Luciferase Measurement: Measure both Firefly (TOP/FOPflash) and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.[10]
-
Data Analysis: Normalize the Firefly luciferase readings to the Renilla luciferase readings. The TOP/FOP ratio indicates the specific Wnt-dependent transcriptional activity.[7][10]
Western Blot for β-catenin and Downstream Targets
-
Cell Treatment: Plate cells and treat with this compound at the desired concentrations and for the appropriate duration.
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk in TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-β-catenin, anti-c-Myc, anti-Cyclin D1, or anti-GAPDH as a loading control) overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an ECL substrate and visualize the bands using a chemiluminescence imaging system.
Visualizations
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting the lack of this compound activity.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. The role of Pygo2 for Wnt/ß-catenin signaling activity during intestinal tumor initiation and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Cell Model Suitable for a High-Throughput Screening of Inhibitors of the Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. molecular biology - How does a TOPflash/FOPflash assay work to detect beta-catenin protein expression? - Biology Stack Exchange [biology.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. LabXchange [labxchange.org]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. benchchem.com [benchchem.com]
Preventing JBC117 degradation during storage
Disclaimer: The following information is based on general best practices for the storage and handling of small molecule inhibitors. As there is no specific published data on the stability of JBC117, it is highly recommended to perform in-house stability studies to determine the optimal storage conditions for your specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
For long-term storage, solid this compound should be kept in a tightly sealed container at -20°C, protected from light and moisture. For shorter durations, storage at 4°C is also acceptable.
Q2: What is the recommended method for storing this compound once it is in solution?
After dissolving this compound, it is best to create single-use aliquots to avoid repeated freeze-thaw cycles. For long-term storage (up to six months), these aliquots should be stored in tightly sealed vials at -80°C. For shorter-term needs (up to one month), -20°C is suitable. The stability of this compound in solution will vary depending on the solvent used.
Q3: Which solvent is recommended for dissolving this compound?
The appropriate solvent will be determined by your experimental design. Dimethyl sulfoxide (B87167) (DMSO) is a frequently used solvent for creating stock solutions of small molecules. It is important to keep the final concentration of DMSO in your experimental system (e.g., cell culture) low (generally below 0.5%) to prevent cytotoxicity. If using aqueous buffers, the pH should be optimized to ensure the stability of the compound.
Q4: Is it acceptable to store my this compound stock solution at 4°C?
It is generally not advisable to store stock solutions at 4°C for extended periods, as this can hasten degradation. Freezing is the preferred method for the long-term storage of dissolved compounds.
Q5: The solid this compound I received was at room temperature upon arrival. Is it still usable?
Many small molecule compounds in solid form are stable at room temperature for short durations. However, it is crucial to transfer the compound to the recommended storage condition (-20°C) as soon as you receive it. If you have any doubts about the compound's integrity, performing a purity analysis using a method like HPLC is recommended.
Troubleshooting Guide
Q1: I've noticed a reduction in the effectiveness of this compound in my experiments. What could be the reason?
A decrease in the compound's activity may be a sign of degradation. Several factors can contribute to this:
-
Improper Storage: Exposure to unsuitable temperatures or light can cause the compound to degrade.
-
Repeated Freeze-Thaw Cycles: Subjecting a stock solution to multiple freeze-thaw cycles can damage the compound.
-
Solvent Instability: this compound may not be stable in the chosen solvent over the duration of storage.
-
Contamination: The stock solution could have been compromised by contamination.
Q2: How can I determine if my this compound has degraded?
The most definitive method to assess for degradation is to analyze the purity of your sample by High-Performance Liquid Chromatography (HPLC). By comparing the chromatogram of your current sample to that of a fresh, unopened sample or a previous analysis, you can identify the presence of any degradation products.
Q3: The color of my this compound solution has changed. What does this signify?
A change in the color of the solution can indicate chemical degradation or oxidation. In such cases, it is advisable to discard the solution and prepare a fresh stock.
Data Presentation
Table 1: Recommended Storage Conditions and Hypothetical Stability of this compound
| Form | Storage Temperature | Recommended Duration | Hypothetical Purity after Duration |
| Solid | -20°C | 24 months | >98% |
| Solid | 4°C | 6 months | >98% |
| Solution in DMSO | -80°C | 6 months | >95% |
| Solution in DMSO | -20°C | 1 month | >95% |
| Solution in Ethanol | -80°C | 3 months | >95% |
| Solution in Ethanol | -20°C | 2 weeks | >95% |
| Solution in PBS (pH 7.4) | -80°C | 1 week | >90% |
Experimental Protocols
Protocol: Stability Assessment of this compound using HPLC
This protocol provides a framework for evaluating the stability of this compound under various storage conditions.
1. Materials:
-
This compound (solid form)
-
HPLC-grade solvents (e.g., DMSO, acetonitrile (B52724), water with 0.1% trifluoroacetic acid)
-
HPLC system equipped with a C18 column and a UV detector
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials
2. Preparation of this compound Stock Solution:
-
Carefully weigh a precise amount of solid this compound.
-
Dissolve the compound in a suitable solvent, such as DMSO, to achieve a final concentration of 10 mM. This solution will serve as your initial time point (T=0) reference.
3. Experimental Setup:
-
Distribute the stock solution into several autosampler vials.
-
Store these aliquots under the different conditions you intend to evaluate (e.g., -20°C, 4°C, room temperature).
-
To test for photosensitivity, shield one set of samples at each temperature from light.
4. Time Points:
-
Samples should be analyzed at regular intervals, such as 0, 24, 48, and 72 hours, and then weekly for more extended studies.
5. HPLC Analysis:
-
At each designated time point, retrieve one aliquot from each of the storage conditions.
-
Dilute the sample to a concentration suitable for HPLC analysis.
-
Inject the prepared sample into the HPLC system.
-
Employ a gradient elution method to separate this compound from any potential degradation products (for example, a gradient of water with 0.1% TFA to acetonitrile with 0.1% TFA).
-
Monitor the column eluent at a wavelength where this compound exhibits maximum absorbance.
6. Data Analysis:
-
Integrate the peak area corresponding to this compound and any new peaks that emerge over time.
-
Calculate the percentage of this compound remaining at each time point in comparison to the T=0 sample.
-
Plot the percentage of intact this compound against time to establish the rate of degradation.
Mandatory Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting decision tree for this compound degradation.
JBC117 Technical Support Center: Optimizing Treatment Time for Maximum Effect
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for utilizing JBC117, a novel anti-cancer agent targeting the PHD finger of Pygopus2 (Pygo2) to inhibit the Wnt/β-catenin signaling pathway.[1] This guide offers troubleshooting advice and frequently asked questions (FAQs) to help you optimize this compound treatment time and achieve consistent, reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting treatment time for this compound in cell culture experiments?
A1: Based on initial studies, a 72-hour treatment period has been shown to be effective for observing significant downstream effects of this compound, such as the suppression of Wnt target gene expression at the protein level in cell lines like HCT116 and A549.[1] However, the optimal treatment time can vary depending on the cell line and the specific assay being performed. For long-term assays, such as colony formation, treatment times can extend to two weeks.[1] We recommend performing a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the ideal duration for your specific experimental setup.
Q2: How does the mechanism of action of this compound influence the choice of treatment time?
A2: this compound acts by binding to the plant homeodomain (PHD) finger of Pygo2, which disrupts its interaction with both methylated histone H3 and the BCL9 component of the β-catenin coactivator complex.[1] This ultimately leads to the downregulation of Wnt/β-catenin target genes.[1] Since this mechanism involves altering gene transcription and subsequent protein expression, a sufficient treatment duration is necessary to observe these changes. Shorter time points may be suitable for assessing initial target engagement, while longer time points are generally required to measure downstream effects on cell proliferation, migration, and colony formation.[1]
Q3: Should I change the media and re-administer this compound during a long-term experiment?
A3: For experiments extending beyond 72 hours, such as colony formation assays or long-term viability studies, it is advisable to replenish the media with fresh this compound at regular intervals (e.g., every 2-3 days). This ensures that the compound concentration remains stable and accounts for potential degradation or metabolism of this compound over time. For shorter experiments, a single treatment is typically sufficient.
Q4: Can the optimal treatment time for this compound vary between different cancer cell lines?
A4: Yes, the optimal treatment time can differ significantly between cell lines. Factors such as the cell line's doubling time, the basal level of Wnt signaling activity, and the expression level of Pygo2 can all influence the kinetics of the response to this compound. It is crucial to empirically determine the optimal treatment duration for each cell line you are working with.
Troubleshooting Guide
This guide addresses common issues that may arise during this compound treatment and provides actionable steps for resolution.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in results between replicate wells. | - Inconsistent cell seeding density.- Pipetting errors during drug dilution or addition.- "Edge effects" in multi-well plates due to evaporation. | - Ensure a homogenous single-cell suspension before seeding.- Calibrate pipettes regularly and use consistent technique.- Avoid using the outer wells of the plate for experiments; fill them with sterile PBS or media instead to create a humidity barrier.[2][3] |
| Lower than expected efficacy of this compound. | - Sub-optimal treatment time.- Low basal Wnt signaling in the chosen cell line.- Cell line has high passage number, leading to genetic drift and altered drug response. | - Perform a time-course experiment to identify the optimal treatment duration.- Confirm Wnt pathway activity in your cell line (e.g., via TOP/FOP flash reporter assay).- Use low-passage, authenticated cell lines for all experiments.[2] |
| Inconsistent results between experiments. | - Variation in cell culture conditions (e.g., media, serum batches, CO2 levels).- this compound degradation due to improper storage. | - Maintain consistent cell culture practices and record all parameters.- Store this compound according to the manufacturer's instructions, typically as aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| This compound appears to be toxic to cells at the desired concentration. | - The chosen concentration is too high for the specific cell line.- The treatment duration is too long. | - Perform a dose-response experiment to determine the IC50 value for your cell line.- Shorten the treatment duration and assess the effect at earlier time points. |
This compound Signaling Pathway and Experimental Workflow
To aid in experimental design and data interpretation, the following diagrams illustrate the this compound signaling pathway and a recommended experimental workflow for optimizing treatment time.
References
Technical Support Center: Cell Line Resistance to JBC117 Treatment
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting cell line resistance to JBC117. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel anti-cancer compound designed to target the Plant Homeodomain (PHD) finger of Pygopus2 (Pygo2).[1] Pygo2 is a critical component of the canonical Wnt/β-catenin signaling pathway. By binding to the PHD finger, this compound disrupts the interaction between Pygo2 and methylated histone H3 tails (H3K4me), as well as its interaction with BCL9.[1] This interference ultimately inhibits the transcriptional activity mediated by β-catenin, leading to the downregulation of key Wnt target genes like c-myc and cyclin D1, thereby suppressing cancer cell proliferation and survival.[1]
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What is the likely cause?
A2: This phenomenon is likely due to the development of acquired resistance. Cancer cells are highly adaptable and can evolve mechanisms to survive in the presence of a drug over time. This can result from various changes, including alterations in the drug's target, activation of alternative "bypass" signaling pathways, or increased efflux of the drug from the cell.[2]
Q3: How can I definitively confirm that my cell line has developed resistance to this compound?
A3: The most direct method is to compare the half-maximal inhibitory concentration (IC50) of this compound in your current cell line with that of the original, parental (sensitive) cell line. A significant increase in the IC50 value is a clear indicator of acquired resistance.[3] It is crucial to thaw an early-passage stock of the parental cells to run alongside the suspected resistant line for an accurate comparison.[3]
Q4: What are the potential molecular mechanisms of resistance to a Wnt/β-catenin pathway inhibitor like this compound?
A4: While specific resistance mechanisms to this compound are still under investigation, several possibilities can be hypothesized based on known cancer drug resistance patterns:
-
Target Alteration: Mutations in the PYGO2 gene that prevent this compound from binding to the PHD finger.
-
Bypass Pathway Activation: Cancer cells may activate other signaling pathways that promote the expression of Wnt target genes (like c-myc and cyclin D1) independently of the Pygo2/β-catenin axis.[4]
-
Upregulation of Downstream Effectors: Increased expression or stabilization of c-myc or cyclin D1 through mechanisms that are not reliant on Wnt signaling.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), which can pump this compound out of the cell, reducing its intracellular concentration.[2][5]
-
Epigenetic Modifications: Changes in the chromatin state that alter the expression of genes involved in the Wnt pathway or cell survival, making the cells less dependent on the Pygo2-mediated transcription.
Q5: How can I investigate the specific mechanism of resistance in my this compound-resistant cell line?
A5: A multi-step approach is recommended:
-
Gene Expression Analysis: Use quantitative real-time PCR (qPCR) or RNA sequencing to compare the gene expression profiles of resistant and sensitive cells. Look for upregulation of ABC transporters, components of alternative signaling pathways, or Wnt target genes.[6]
-
Protein Expression Analysis: Perform Western blotting or proteomic analysis to confirm if changes observed at the RNA level translate to the protein level.[6] This is crucial for verifying the presence of efflux pumps or altered levels of signaling proteins.
-
Target Sequencing: Sequence the PYGO2 gene in the resistant cell line to check for potential mutations in the drug-binding domain.
Data Presentation
Table 1: Baseline Sensitivity of Cancer Cell Lines to this compound
This table summarizes the reported IC50 values for this compound in sensitive (parental) cancer cell lines after 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (μM) | Citation |
| HCT116 | Colon Cancer | 2.6 ± 0.16 | [1] |
| A549 | Lung Cancer | 3.3 ± 0.14 | [1] |
| 2F0-C75 | Normal Fibroblast | 33.80 ± 0.15 | [1] |
Table 2: Example IC50 Shift in a Hypothetical this compound-Resistant Cell Line
This table illustrates a typical shift in IC50 that would confirm the development of a resistant phenotype. The Resistance Index (RI) is calculated as (IC50 of Resistant Line) / (IC50 of Parental Line).
| Cell Line | IC50 (μM) | Resistance Index (RI) |
| HCT116 (Parental) | 2.6 | 1.0 |
| HCT116-JBC117R (Resistant) | 28.5 | 11.0 |
Troubleshooting Guide
Table 3: Troubleshooting Common Experimental Issues
| Observed Problem | Potential Cause | Recommended Solution |
| Gradual increase in IC50 over time | Development of acquired resistance. | 1. Confirm resistance by comparing with an early-passage parental stock.[3]2. If confirmed, begin investigating resistance mechanisms (See FAQ Q5).3. Consider developing a new resistant line from a fresh parental stock. |
| High experiment-to-experiment variability | 1. Compound Integrity: this compound stock degradation.2. Cell Culture Issues: Inconsistent cell seeding density, passage number, or mycoplasma contamination.[3][6]3. Assay Protocol: Inconsistent incubation times or reagent preparation.[6] | 1. Prepare fresh this compound stock solutions. Aliquot and store properly.2. Test for mycoplasma.[6] Standardize cell seeding and use cells within a consistent passage number range.3. Strictly follow a standardized protocol for all viability assays.[7] |
| Cell line identity is uncertain | Cross-contamination with another cell line. | Perform cell line authentication using Short Tandem Repeat (STR) profiling to verify the line's identity.[3][6] |
| No difference in Wnt pathway markers between sensitive and resistant cells | Resistance may be mediated by a non-pathway-related mechanism. | Investigate alternative mechanisms such as increased drug efflux. Perform a Western blot for P-glycoprotein (MDR1/ABCB1) and other common ABC transporters.[3] |
Experimental Protocols & Workflows
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a method for generating a this compound-resistant cell line using stepwise dose escalation.[8]
-
Initial IC50 Determination: First, accurately determine the IC50 of this compound for the parental cancer cell line (e.g., HCT116) using a cell viability assay.
-
Initial Drug Exposure: Treat the parental cells with this compound at a concentration equal to the IC50. Culture the cells until a majority of them die and a small population of surviving cells begins to repopulate the flask.
-
Recovery: Once the surviving cells reach 70-80% confluency, passage them and allow them to recover in drug-free medium for one passage.
-
Dose Escalation: Re-introduce this compound at the previous concentration (IC50). Once the cells are growing steadily, increase the drug concentration by 25-50%.[5]
-
Stepwise Selection: Repeat the recovery and dose-escalation steps. This process can take 6-12 months.
-
Characterization: Periodically (e.g., every 4-6 weeks), determine the IC50 of the treated cell population. A stable resistant phenotype is generally considered to be a 5- to 10-fold increase in IC50 compared to the parental line.[3]
-
Stability Check: Once a stable resistant line is established, culture it in drug-free medium for several passages to determine if the resistant phenotype is stable.[5][9]
Protocol 2: Cell Viability (IC50 Determination) Assay using CCK-8
This protocol is for determining the IC50 value of this compound.[8]
-
Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the old medium from the plates and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and blank (medium only) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours, until a visible color change occurs.
-
Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells. Calculate the percentage of viable cells relative to the vehicle control. Plot the results on a graph with drug concentration on the x-axis (log scale) and percent viability on the y-axis. Use non-linear regression analysis to calculate the IC50 value.
Protocol 3: Western Blot for Wnt Pathway Proteins
This protocol allows for the analysis of key protein expression levels.[1][6]
-
Protein Extraction: Lyse sensitive and resistant cells (treated with this compound or vehicle) in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., Pygo2, β-catenin, c-myc, Cyclin D1, P-glycoprotein/MDR1) and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density relative to the loading control.
References
- 1. Logical design of an anti‐cancer agent targeting the plant homeodomain in Pygopus2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Overcoming BET inhibitor resistance in malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 6. benchchem.com [benchchem.com]
- 7. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
Variability in JBC117 experimental results
Welcome to the technical support center for JBC117. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and address variability in experimental results involving this compound, a novel anti-cancer agent targeting the PHD finger of Pygopus2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that targets the plant homeodomain (PHD) finger of Pygopus2 (Pygo2), a key component of the Wnt/β-catenin signaling pathway.[1] By binding to the PHD finger, this compound disrupts the interaction between Pygo2 and β-catenin, which is essential for the transcription of Wnt target genes.[1] This leads to the downregulation of oncogenes such as c-myc and cyclin D1, thereby inhibiting cancer cell proliferation.[1]
Q2: We are observing significant variability in the IC50 value of this compound between experiments. What are the potential causes?
A2: Variability in IC50 values is a common issue in cell-based assays and can arise from several factors.[2][3] These can include:
-
Cell Health and Passage Number: The health, confluency, and passage number of the cell lines used can significantly impact their response to treatment.[3][4]
-
Assay Conditions: Variations in incubation time, cell seeding density, and serum concentration in the media can alter the apparent potency of the compound.
-
Compound Handling: Improper storage or repeated freeze-thaw cycles of this compound stock solutions can lead to degradation and reduced activity.
-
Assay-Specific Parameters: For plate-based assays, issues like uneven cell distribution, meniscus effects, and inappropriate plate color can introduce variability.[5]
Q3: this compound is not producing the expected downstream effects on Wnt target genes (e.g., c-myc, cyclin D1) in our assays. What should we check?
A3: If you are not observing the expected downregulation of Wnt target genes, consider the following:
-
Treatment Conditions: Ensure that the concentration of this compound used is appropriate for the cell line and that the treatment duration is sufficient to elicit a transcriptional response. For HCT116 and A549 cells, effects have been observed after 72 hours of treatment.[1]
-
Cell Line Specificity: The activity of the Wnt pathway and the dependence on Pygo2 can vary between cell lines. Confirm that your cell model has an active Wnt/β-catenin pathway.
-
Assay Integrity: Verify the integrity of your experimental protocols for qPCR or Western blotting, including primer/antibody validation and proper normalization controls.[4]
Troubleshooting Guides
Guide 1: Troubleshooting IC50 Variability
This guide provides a systematic approach to identifying the source of variability in this compound IC50 measurements.
Summary of Published this compound IC50 Values
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time |
| HCT116 | Colon Cancer | 2.6 ± 0.16 | 72 hours |
| A549 | Lung Cancer | 3.3 ± 0.14 | 72 hours |
| 2F0-C75 (Normal Fibroblast) | Normal | 33.80 ± 0.15 | 72 hours |
Data sourced from[1]
Troubleshooting Workflow
Figure 1. Workflow for troubleshooting IC50 variability.
Guide 2: Investigating Lack of Downstream Effects
This guide helps to diagnose why this compound may not be inhibiting Wnt target gene expression in your experiments.
Logical Troubleshooting Flow
Figure 2. Diagnostic flow for lack of downstream effects.
Experimental Protocols
Protocol 1: Cell Viability Assay for IC50 Determination
This protocol describes a standard method for determining the IC50 value of this compound using a colorimetric assay (e.g., MTT, XTT).
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium. Include a vehicle control (e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add the this compound dilutions.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
Assay: Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for Wnt Target Protein Expression
This protocol details the detection of c-myc and cyclin D1 protein levels following this compound treatment.
-
Cell Treatment: Culture cells to 70-80% confluency and treat with varying concentrations of this compound for 72 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against c-myc, cyclin D1, and a loading control (e.g., GAPDH, β-actin). Follow with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the target protein levels to the loading control.
Signaling Pathway
The diagram below illustrates the Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Figure 3. this compound inhibits the Wnt/β-catenin pathway.
References
- 1. Logical design of an anti‐cancer agent targeting the plant homeodomain in Pygopus2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 3. youtube.com [youtube.com]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. bitesizebio.com [bitesizebio.com]
Validation & Comparative
A Head-to-Head Comparison of JBC117 and ICG-001 in Targeting the Wnt Signaling Pathway
For researchers, scientists, and drug development professionals, the dysregulation of the Wnt signaling pathway is a critical focus in oncology. This guide provides a comprehensive comparison of two prominent Wnt pathway inhibitors, JBC117 and ICG-001, offering insights into their mechanisms of action, performance in preclinical models, and the experimental methodologies used to evaluate their efficacy.
The canonical Wnt signaling cascade plays a pivotal role in cell proliferation, differentiation, and embryonic development. Its aberrant activation is a hallmark of numerous cancers. This has spurred the development of targeted therapies aimed at different nodes within this pathway. This comparison focuses on this compound, an inhibitor of the Pygopus2 (Pygo2) plant homeodomain (PHD) finger, and ICG-001, a well-characterized inhibitor of the CREB-binding protein (CBP)/β-catenin interaction. Understanding the distinct mechanisms and therapeutic potential of these two compounds is crucial for advancing Wnt-targeted cancer therapies.
Mechanism of Action: Two distinct approaches to silence Wnt signaling
This compound and ICG-001 inhibit the Wnt/β-catenin pathway at different points, offering unique therapeutic strategies.
This compound targets the plant homeodomain (PHD) finger of Pygopus2 (Pygo2). Pygo2 is a crucial coactivator required for β-catenin-mediated transcription. The PHD finger of Pygo2 interacts with both methylated histone H3 tails and the HD1 domain of BCL9, a protein that binds directly to β-catenin. By binding to the PHD finger of Pygo2, this compound disrupts these interactions, thereby inhibiting the assembly of a functional transcriptional complex and suppressing the expression of Wnt target genes.[1]
ICG-001 functions by selectively inhibiting the interaction between β-catenin and the transcriptional coactivator CREB-binding protein (CBP).[2] β-catenin, upon translocation to the nucleus, recruits either CBP or its highly homologous coactivator p300 to initiate the transcription of target genes. ICG-001 specifically binds to CBP, preventing its association with β-catenin, without affecting the β-catenin/p300 interaction.[2] This selective inhibition is significant as the balance between CBP and p300 coactivation can influence cellular outcomes such as proliferation versus differentiation.[3]
References
Validating the In Vivo Anti-Tumor Efficacy of JBC117: A Comparative Guide
This guide provides a comprehensive overview of the in vivo anti-tumor effects of JBC117, a novel anti-cancer lead compound. Designed for researchers, scientists, and drug development professionals, this document objectively compares this compound's performance with relevant alternatives and presents the supporting experimental data and protocols.
This compound has been identified as a small molecule inhibitor that targets the plant homeodomain (PHD) finger of Pygopus2 (Pygo2), a key component of the canonical Wnt/β-catenin signaling pathway.[1] Dysregulation of this pathway is a critical factor in the development and progression of numerous cancers, making it a prime target for therapeutic intervention.[1][2][3] this compound disrupts the interaction between Pygo2 and BCL9, which is essential for β-catenin-mediated transcription of oncogenes like c-myc and cyclin D1.[1]
Comparative Efficacy of this compound: In Vitro Activity
Prior to in vivo validation, the anti-proliferative activity of this compound was assessed in vitro against human colon (HCT116) and lung (A549) cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate potent and selective activity against cancer cells compared to normal human fibroblast cells.[1] For comparison, the activity of ICG001, another inhibitor of the Wnt/β-catenin pathway that functions by binding to the CREB-binding protein (CBP), is also presented.[1]
| Compound | HCT116 (Colon Cancer) | A549 (Lung Cancer) | Normal Human Fibroblasts |
| This compound | 2.6 ± 0.16 µM | 3.3 ± 0.14 µM | 33.80 ± 0.15 µM |
| ICG001 | 2.5 ± 0.15 µM | 1.7 ± 0.09 µM | Not Reported |
| Table 1: In Vitro Anti-Proliferative Activity (IC50) of this compound and ICG001 after 72 hours of treatment.[1] |
In Vivo Anti-Tumor Effect of this compound in Xenograft Models
The therapeutic efficacy of this compound was evaluated in vivo using mouse xenograft models of human colon and lung cancer. These studies are crucial for preclinical validation of novel anti-cancer agents.[4][5]
Tumor Growth Inhibition
Athymic nude mice with established HCT116 (colon) or A549 (lung) tumors were treated with this compound, ICG001, or a control solution. This compound demonstrated a significant, dose-dependent inhibition of tumor growth in both models.[1] Notably, at a dose of 20 mg/kg/day, this compound showed a more potent anti-tumor effect than ICG001.[1]
| Treatment Group | Dose | HCT116 (Colon) Tumor Growth Inhibition | A549 (Lung) Tumor Growth Inhibition |
| This compound | 20 mg/kg/day | 65% | 93% |
| ICG001 | 20 mg/kg/day | 53% | 61% |
| Table 2: Comparative Tumor Growth Inhibition in Xenograft Models after 14 days of treatment.[1] |
Survival Analysis
In the A549 lung cancer xenograft model, treatment with this compound at doses of 10 and 20 mg/kg/day resulted in a significant prolongation of survival time compared to the control group.[1] The Kaplan-Meier survival curves indicated a highly significant survival benefit for the this compound-treated mice.[1] Throughout the treatment period, no significant changes in the body weight of the mice were observed, suggesting good tolerability of this compound.[1]
Experimental Protocols
In Vivo Xenograft Model for Anti-Tumor Activity
-
Cell Lines: Human colon carcinoma (HCT116) and human lung carcinoma (A549) cells were used.
-
Animal Model: Athymic nude mice were utilized for the establishment of xenografts.
-
Tumor Implantation: HCT116 or A549 cells were subcutaneously injected into the right flank of each mouse.
-
Treatment Initiation: Treatment commenced once the tumors reached a volume of approximately 225 mm³.
-
Study Groups: The mice were randomized into three groups:
-
Control group: Received daily subcutaneous injections of the control solution.
-
This compound group: Received daily subcutaneous injections of this compound (20 mg/kg/day).
-
ICG001 group: Received daily subcutaneous injections of ICG001 (20 mg/kg/day) as a positive control.
-
-
Treatment Duration: The treatment was administered for 14 consecutive days.
-
Efficacy Assessment:
-
Tumor Volume: Tumor size was measured regularly to monitor growth inhibition.
-
Survival: For the A549 model, a separate study was conducted to assess the effect of this compound (10 and 20 mg/kg/day) on the survival of the mice.
-
Toxicity: The body weight of the mice was monitored throughout the study as an indicator of systemic toxicity.[1]
-
Visualizations: Signaling Pathway and Experimental Workflow
References
- 1. Logical design of an anti‐cancer agent targeting the plant homeodomain in Pygopus2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Natural Compounds to Modulate WNT/β-Catenin Signaling in Cancer: Current State of Art and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. ijpbs.com [ijpbs.com]
JBC117: A Comparative Analysis with Other Pygo2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Pygo2 Inhibition Strategies
Pygopus2 (Pygo2) has emerged as a critical coactivator in the Wnt/β-catenin signaling pathway, a cellular cascade frequently dysregulated in various cancers. Its role in promoting cell proliferation, differentiation, and survival has made it an attractive target for therapeutic intervention. JBC117, a novel small molecule inhibitor, has shown promise in targeting the plant homeodomain (PHD) finger of Pygo2, a key interaction site for its function. This guide provides a comparative analysis of this compound with its analog, JBC117ana, and an indirect inhibitor, Pyrvinium (B1237680) Pamoate, supported by experimental data to inform research and drug development efforts.
Performance Comparison of Pygo2 Inhibitors
The following table summarizes the key performance indicators of this compound, its analog JBC117ana, and the indirect inhibitor Pyrvinium Pamoate.
| Inhibitor | Target | Mechanism of Action | IC50 Values | In Vivo Efficacy |
| This compound | Pygo2 PHD Finger | Direct competitive inhibitor of the Pygo2 PHD finger, disrupting its interaction with histone H3. | HCT116 (colon cancer): 2.6 ± 0.16 μM A549 (lung cancer): 3.3 ± 0.14 μM[1] | Significantly inhibited tumor growth in xenograft models of colon and lung cancer.[1] |
| JBC117ana | Pygo2 PHD Finger | Direct inhibitor, analog of this compound. Blocks Pygo2-H3K4me2 binding. | Not explicitly reported, but demonstrated to block Pygo2-H3K4me2 binding and reduce tumor growth.[2] | Reduced tumor growth in prostate cancer models.[2] |
| Pyrvinium Pamoate | Indirectly affects Pygo2 | Decreases Pygo2 protein levels, likely by activating Casein Kinase 1α (CK1α), which promotes Pygo2 degradation.[1][3] | MLL-rearranged AML cells: <80 nM Molm13 (AML): 50.15 ± 0.43 nM[4][5] | Demonstrated anti-tumor activity in various cancer models, including breast cancer and myeloid leukemia.[5][6] |
Signaling Pathways and Inhibitor Action
The canonical Wnt/β-catenin signaling pathway is a primary target of Pygo2 inhibitors. This compound and JBC117ana directly interfere with a critical step in this pathway, while Pyrvinium Pamoate acts on an upstream regulator of Pygo2 stability.
Caption: Wnt/β-catenin signaling pathway and points of inhibition.
Experimental Protocols
A summary of the key experimental methodologies used to evaluate these inhibitors is provided below.
Cell Viability Assay (IC50 Determination)
This assay is crucial for determining the concentration of an inhibitor required to reduce cell viability by 50%.
Caption: Workflow for determining IC50 values using a cell viability assay.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., HCT116, A549) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the inhibitor (e.g., this compound, Pyrvinium Pamoate) for a specified period, typically 72 hours.
-
Viability Assessment: A viability reagent, such as MTT or WST-8, is added to the wells. This reagent is converted into a colored product by metabolically active cells.
-
Data Analysis: The absorbance of the colored product is measured using a microplate reader. The IC50 value is then calculated by plotting the percentage of cell viability against the inhibitor concentration and fitting the data to a dose-response curve.
Pygo2-H3K4me2 Binding Assay (ELISA-based)
This biochemical assay is used to assess the ability of direct inhibitors to disrupt the interaction between the Pygo2 PHD finger and its histone target.
Caption: ELISA-based workflow to measure inhibition of Pygo2-histone binding.
Methodology:
-
Plate Coating: A 96-well plate is coated with the recombinant PHD finger domain of Pygo2.
-
Blocking: Non-specific binding sites on the plate are blocked to reduce background signal.
-
Competitive Binding: A mixture of a biotinylated histone H3 peptide (containing the K4me2 mark) and the test inhibitor (this compound or JBC117ana) at various concentrations is added to the wells. The inhibitor competes with the histone peptide for binding to the Pygo2 PHD domain.
-
Detection: After an incubation period, the plate is washed, and Streptavidin conjugated to Horseradish Peroxidase (HRP) is added, which binds to the biotinylated histone peptide.
-
Signal Generation: A chromogenic HRP substrate is added, and the resulting colorimetric signal is measured. A decrease in signal indicates that the inhibitor has successfully displaced the histone peptide from the Pygo2 PHD domain.
Conclusion
This compound and its analog JBC117ana represent a promising class of direct Pygo2 inhibitors with demonstrated anti-cancer activity. Their mechanism of targeting the PHD finger of Pygo2 offers a specific approach to disrupt Wnt/β-catenin signaling. In contrast, Pyrvinium Pamoate, while exhibiting high potency, acts indirectly by promoting Pygo2 degradation and has a broader range of cellular effects. The choice of inhibitor for research or therapeutic development will depend on the desired specificity and the context of the cancer type being investigated. Further studies are warranted to fully elucidate the therapeutic potential and optimize the drug-like properties of these Pygo2-targeting agents.
References
- 1. Pyrvinium, a Potent Small Molecule Wnt Inhibitor, Promotes Wound Repair and Post-MI Cardiac Remodeling | PLOS One [journals.plos.org]
- 2. Targeting the chromatin effector Pygo2 promotes cytotoxic T cell responses and overcomes immunotherapy resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Akt Phosphorylates Wnt Coactivator and Chromatin Effector Pygo2 at Serine 48 to Antagonize Its Ubiquitin/Proteasome-mediated Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput drug screening reveals Pyrvinium pamoate as effective candidate against pediatric MLL-rearranged acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deciphering the Role of Pyrvinium Pamoate in the Generation of Integrated Stress Response and Modulation of Mitochondrial Function in Myeloid Leukemia Cells through Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The antihelmintic drug pyrvinium pamoate targets aggressive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Regulation of Cyclin D1 Expression by c-myc
The proto-oncogene c-myc is a critical regulator of cellular proliferation, and its intricate relationship with cyclin D1, a key component of the cell cycle machinery, has been the subject of extensive research. While a specific publication "JBC 117" could not be definitively identified as a singular source on this topic, a review of the broader scientific literature reveals a complex and context-dependent interplay between these two proteins. This guide provides a comparative analysis of the different findings on c-myc-mediated regulation of cyclin D1 expression, presenting supporting data and experimental approaches for researchers aiming to study this interaction.
Alternative Findings on the c-myc and Cyclin D1 Relationship
The scientific literature presents a nuanced picture of how c-myc influences cyclin D1 expression, with reports demonstrating positive, negative, and indirect regulation. These apparently contradictory findings highlight the complexity of the signaling networks governing cell cycle progression and underscore the importance of the specific cellular context in determining the outcome of c-myc activation.
-
Positive Regulation: Several studies have shown that c-myc can induce the expression of cyclin D1. This is often observed in the context of mitogen stimulation, where c-myc acts as a downstream effector of growth factor signaling to promote entry into the cell cycle. The induction of cyclin D1 by c-myc can occur at the transcriptional level and, in some cases, has been shown to be independent of de novo protein synthesis[1]. This suggests a direct or very proximal role for c-myc in activating cyclin D1 transcription.
-
Negative Regulation: Conversely, there is evidence for c-myc-mediated repression of cyclin D1. In certain cellular contexts, the constitutive expression of c-myc has been found to downregulate cyclin D1 mRNA levels[2]. This repressive effect appears to occur at the level of transcription initiation and may involve c-myc antagonizing the function of other transcription factors at the cyclin D1 promoter[2].
-
Context-Dependent and Indirect Regulation: The effect of c-myc on cyclin D1 can also be indirect and dependent on the cellular environment and the presence of other signaling pathways. For instance, in some breast cancer cell lines, the induction of c-myc alone is not sufficient to increase cyclin D1 expression[3]. The interplay with other pathways, such as the Ras signaling cascade, can influence the ultimate effect of c-myc on cyclin D1[4]. Furthermore, c-myc can influence the activity of cyclin D1-CDK4/6 complexes without altering cyclin D1 expression levels, for example, by modulating the expression of CDK inhibitors like p27KIP1[5].
Comparative Data on c-myc and Cyclin D1 Expression
The following table summarizes the findings from key studies, highlighting the different experimental systems and the observed effects of c-myc on cyclin D1.
| Finding | Experimental System | Method of c-myc Modulation | Observed Effect on Cyclin D1 | Quantitative Change | Reference |
| Positive Regulation | Rat-1 Fibroblasts | Inducible MycER system | Increased cyclin D1 RNA and protein | ~5-fold increase in transcription rate | [1] |
| Negative Regulation | BALB/c-3T3 Fibroblasts | Constitutive overexpression | Decreased cyclin D1 mRNA | Not specified in abstract | [2] |
| No Direct Induction | MCF-7 Breast Cancer Cells | Inducible expression | No increase in cyclin D1 expression | Not applicable | [3] |
| Indirect Regulation | c-myc-null Fibroblasts | Genetic knockout | Slightly elevated cyclin D1 protein levels | Not specified in abstract | [5] |
Experimental Protocols
Researchers investigating the c-myc-cyclin D1 axis can employ a variety of experimental techniques. Below are generalized protocols for commonly used methods.
1. Cell Culture and Induction of c-myc Expression
-
Cell Lines: Choice of cell line is critical and can influence the observed outcome. Commonly used lines include Rat-1 fibroblasts, BALB/c-3T3 cells, and MCF-7 breast cancer cells.
-
Inducible Systems: To study the direct effects of c-myc, inducible systems such as the tetracycline-inducible (Tet-On/Off) or the tamoxifen-inducible Myc-estrogen receptor (MycER) fusion protein are recommended.
-
Induction: For MycER systems, cells are typically treated with 4-hydroxytamoxifen (B85900) (4-OHT) at a concentration of 100-200 nM to activate the MycER fusion protein. For tetracycline-inducible systems, doxycycline (B596269) is added to the culture medium at a concentration of 1-2 µg/mL.
2. Analysis of Gene and Protein Expression
-
Quantitative Real-Time PCR (qRT-PCR): To measure cyclin D1 mRNA levels.
-
Isolate total RNA from cells using a commercial kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers specific for cyclin D1 and a reference gene (e.g., GAPDH, ACTB).
-
Analyze data using the ΔΔCt method to determine the relative fold change in expression.
-
-
Western Blotting: To measure cyclin D1 protein levels.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate with a primary antibody against cyclin D1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the cyclin D1 signal to a loading control (e.g., β-actin, GAPDH).
-
3. Promoter-Reporter Assays
-
Constructs: A luciferase reporter plasmid containing the cyclin D1 promoter region is co-transfected with a c-myc expression plasmid or an empty vector control. A Renilla luciferase plasmid is often co-transfected for normalization.
-
Transfection: Cells are transfected using a suitable method (e.g., lipofection, electroporation).
-
Luciferase Assay: 24-48 hours post-transfection, cell lysates are prepared, and luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways and a general experimental workflow for studying the c-myc-cyclin D1 relationship.
Caption: Proposed signaling pathways for c-myc regulation of Cyclin D1.
References
- 1. Myc induces cyclin D1 expression in the absence of de novo protein synthesis and links mitogen-stimulated signal transduction to the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repression of cyclin D1: a novel function of MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-Myc or Cyclin D1 Mimics Estrogen Effects on Cyclin E-Cdk2 Activation and Cell Cycle Reentry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perspectives on c-Myc, Cyclin D1, and their interaction in cancer formation, progression, and response to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. c-Myc Regulates Cyclin D-Cdk4 and -Cdk6 Activity but Affects Cell Cycle Progression at Multiple Independent Points - PMC [pmc.ncbi.nlm.nih.gov]
JBC117: A Comparative Analysis of its Specificity for the Pygo2 PHD Finger
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of JBC117, a small molecule inhibitor of the Pygo2 PHD finger, with other potential alternatives. The information is supported by available experimental data to aid in the evaluation of its therapeutic potential.
This compound has been identified as a novel anti-cancer lead compound that targets the plant homeodomain (PHD) finger of Pygopus2 (Pygo2), a critical component of the Wnt/β-catenin signaling pathway.[1] Dysregulation of this pathway is a hallmark of numerous cancers, making Pygo2 an attractive target for therapeutic intervention. This compound was discovered through in silico screening and has been shown to bind to the histone-binding pocket of the Pygo2 PHD finger, thereby interfering with its interaction with both histone H3 tails and the BCL9/B9L co-factor.[1]
Comparative Analysis of Pygo2 PHD Finger Inhibitors
To provide a clear overview of the current landscape of Pygo2 PHD finger inhibitors, the following table summarizes the available quantitative data for this compound and other identified compound classes.
| Compound/Class | Target | Method | Binding Affinity (Kd) | IC50 | Notes |
| This compound | Pygo2 PHD Finger | Cell Proliferation Assay | Not Reported | HCT116: 2.6 ± 0.16 µM A549: 3.3 ± 0.14 µM Normal Fibroblast: 33.80 ± 0.15 µM[1] | Identified through in silico screening; interferes with histone and BCL9 binding. Some non-specificity observed, but interacts strongly with Pygo2.[1] |
| JBC117ana | Pygo2 PHD Finger | Custom ELISA | Not Reported | Not Reported | An analog of this compound, shown to block Pygo2-H3K4me2 binding. Potency described as "moderate".[2] |
| Benzimidazole Derivative | Pygo PHD Finger | NMR Fragment-Based Screening | Not Reported | Not Reported | Docks into the H3K4me specificity pocket and displaces the native H3K4me peptide.[3][4] |
| Calixarenes | ING2 PHD Finger | NMR | Not Reported | Not Reported | Shown to disrupt the interaction between the ING2 PHD finger and methylated H3K4.[5] Specificity for Pygo2 PHD finger not reported. |
Note: A significant gap in the currently available literature is the lack of direct quantitative binding affinity data (e.g., Kd values) for this compound and its analog to the Pygo2 PHD finger. Furthermore, comprehensive selectivity profiling of this compound against a panel of other PHD fingers has not been published, which is crucial for a thorough assessment of its specificity.
Signaling Pathway and Mechanism of Action
The Pygo2 protein is a key reader of histone modifications and a coactivator in the Wnt/β-catenin signaling pathway. Its PHD finger specifically recognizes methylated lysine (B10760008) 4 on histone H3 (H3K4me), an epigenetic mark associated with active gene transcription. Pygo2 also interacts with BCL9/B9L, which in turn binds to β-catenin, linking the chromatin remodeling machinery to the core transcriptional apparatus of the Wnt pathway. By inhibiting the Pygo2 PHD finger, compounds like this compound disrupt this cascade, leading to the downregulation of Wnt target genes and subsequent anti-proliferative effects in cancer cells.
Caption: Mechanism of this compound inhibition within the Wnt/β-catenin signaling pathway.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are methodologies for key assays used in the characterization of Pygo2 PHD finger inhibitors.
Custom Enzyme-Linked Immunosorbent Assay (ELISA) for Pygo2-H3K4me2 Binding Inhibition
This competitive ELISA is designed to quantify the ability of a compound to inhibit the interaction between the Pygo2 PHD finger and a histone H3 peptide dimethylated at lysine 4 (H3K4me2).[2]
Materials:
-
Recombinant Pygo2 PHD finger protein
-
Biotinylated H3K4me2 peptide
-
Streptavidin-coated high-binding 96-well plates
-
Test compounds (e.g., this compound)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
HRP-conjugated anti-Pygo2 antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
Procedure:
-
Coating: Wells of a streptavidin-coated 96-well plate are incubated with biotinylated H3K4me2 peptide in assay buffer for 2 hours at room temperature.
-
Washing: The plate is washed three times with wash buffer to remove unbound peptide.
-
Competition: The test compound at various concentrations is pre-incubated with the recombinant Pygo2 PHD finger protein in assay buffer for 30 minutes.
-
Binding: The pre-incubated protein-compound mixture is added to the peptide-coated wells and incubated for 1 hour at room temperature.
-
Washing: The plate is washed three times to remove unbound protein and compound.
-
Detection: An HRP-conjugated anti-Pygo2 antibody is added to each well and incubated for 1 hour at room temperature.
-
Washing: The plate is washed five times with wash buffer.
-
Development: TMB substrate is added to each well, and the plate is incubated in the dark for 15-30 minutes.
-
Stopping the Reaction: The reaction is stopped by adding the stop solution.
-
Measurement: The absorbance is read at 450 nm using a microplate reader. The degree of inhibition is calculated relative to a control with no inhibitor.
Caption: Workflow for the competitive ELISA to screen for Pygo2 PHD finger inhibitors.
NMR Spectroscopy for Binding Site Mapping
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to map the binding site of a small molecule on a protein and to determine binding affinity.
Principle: 1H-15N Heteronuclear Single Quantum Coherence (HSQC) NMR experiments are performed on a 15N-labeled protein sample in the absence and presence of the inhibitor. Binding of the inhibitor to the protein will cause chemical shift perturbations (CSPs) in the signals of the amino acid residues at or near the binding site. By titrating the inhibitor and monitoring the CSPs, a dissociation constant (Kd) can be determined.
General Protocol:
-
Protein Preparation: Express and purify 15N-labeled Pygo2 PHD finger protein.
-
Sample Preparation: Prepare a sample of the 15N-labeled protein in a suitable NMR buffer.
-
Initial Spectrum: Acquire a 1H-15N HSQC spectrum of the protein alone.
-
Titration: Add increasing concentrations of the inhibitor (e.g., this compound) to the protein sample.
-
Spectral Acquisition: Acquire a 1H-15N HSQC spectrum at each titration point.
-
Data Analysis:
-
Assign the resonances in the spectra to specific amino acid residues of the protein.
-
Monitor the changes in the chemical shifts of the amide protons and nitrogens for each residue upon addition of the inhibitor.
-
Calculate the combined chemical shift perturbation (CSP) for each residue.
-
Plot the CSPs as a function of the inhibitor concentration and fit the data to a binding isotherm to determine the Kd.
-
Map the residues with significant CSPs onto the three-dimensional structure of the protein to identify the binding site.
-
Conclusion
This compound represents a promising lead compound for targeting the Pygo2 PHD finger in cancer therapy. Its ability to disrupt the Wnt/β-catenin signaling pathway has been demonstrated in cellular and in vivo models. However, a comprehensive understanding of its specificity and a direct comparison with other potential inhibitors are hampered by the lack of quantitative binding affinity and selectivity data. The development and characterization of more potent and selective Pygo2 inhibitors, along with detailed elucidation of their binding modes, will be crucial for advancing this therapeutic strategy. The experimental protocols provided in this guide offer a framework for the continued investigation and comparison of this compound and other novel inhibitors of the Pygo2 PHD finger.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Targeting the chromatin effector Pygo2 promotes cytotoxic T cell responses and overcomes immunotherapy resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 4. Competitive Binding of a Benzimidazole to the Histone-Binding Pocket of the Pygo PHD Finger - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to JBC117's Effect on Cell Invasion for Researchers
This guide provides a comprehensive cross-validation of JBC117's effect on cell invasion, designed for researchers, scientists, and drug development professionals. Here, we objectively compare the performance of this compound with alternative anti-invasive agents, supported by experimental data. This guide delves into the mechanisms of action, quantitative performance metrics, and detailed experimental protocols to facilitate informed decisions in research and development.
Introduction to this compound
This compound is a novel small molecule inhibitor targeting the plant homeodomain (PHD) finger of Pygopus2 (Pygo2), a crucial coactivator in the canonical Wnt/β-catenin signaling pathway. Dysregulation of the Wnt pathway is a hallmark of many cancers, contributing to increased cell proliferation, migration, and invasion. By interacting with the PHD finger of Pygo2, this compound disrupts the interaction between Pygo2, BCL9, and β-catenin, leading to the downregulation of Wnt target genes and subsequent inhibition of cancer cell progression.
Mechanism of Action: Wnt Signaling Inhibition
The canonical Wnt signaling pathway plays a pivotal role in embryonic development and adult tissue homeostasis. In the absence of a Wnt ligand, a "destruction complex" phosphorylates β-catenin, targeting it for proteasomal degradation. Upon Wnt binding to its receptors, this complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and, in complex with TCF/LEF transcription factors and coactivators like Pygo2 and CBP, activate the transcription of target genes that promote cell proliferation and invasion.
This compound intervenes in this pathway by binding to the PHD finger of Pygo2. This domain is critical for the interaction of Pygo2 with other components of the transcriptional complex. By blocking this interaction, this compound effectively inhibits the transcriptional activity of β-catenin, leading to a reduction in the expression of genes that drive cell invasion.
Performance Comparison of Anti-Invasive Agents
To contextualize the efficacy of this compound, its performance is compared against ICG-001, a well-characterized inhibitor of the Wnt/β-catenin pathway that acts via a different mechanism (disrupting the CBP/β-catenin interaction), and a class of broader-spectrum anti-invasive agents, the matrix metalloproteinase inhibitors (MMPIs), including Marimastat, Batimastat (B1663600), and Prinomastat.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of these compounds on cancer cell lines.
Table 1: Inhibition of Cancer Cell Proliferation (IC50)
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | HCT116 (Colon) | 2.6 ± 0.16 | [1] |
| A549 (Lung) | 3.3 ± 0.14 | [1] | |
| Normal Fibroblast | 33.80 ± 0.15 | [1] | |
| ICG-001 | HCT116 (Colon) | >10 | [1] |
| A549 (Lung) | >10 | [1] | |
| Marimastat | Glioma cell lines | >1 (cytostatic) | [2] |
| Batimastat | Glioma cell lines | >1 (cytostatic) | [2] |
| Prinomastat | Not Available | Not Available |
Table 2: Inhibition of Cancer Cell Invasion
| Compound | Cell Line | Assay | Concentration | % Invasion Inhibition (approx.) | Citation |
| This compound | HCT116 (Colon) | Transwell | 10 µM | Significantly higher than ICG-001 | [1] |
| A549 (Lung) | Transwell | 10 µM | Significantly higher than ICG-001 | [1] | |
| ICG-001 | HCT116 (Colon) | Transwell | 10 µM | Less effective than this compound | [1] |
| Marimastat | HCT116 (Colon) | Microfluidic Device | 10 µM | ~40% | [3] |
| Batimastat | C170HM2 (Colon) | In vivo (liver tumors) | 40 mg/kg | 65% reduction in tumor number | [4] |
| Prinomastat | MCF7 (Breast) | Transwell | Not Specified | Strong inhibition (long-term) | [5] |
Note: Direct comparison of percentage inhibition can be misleading due to variations in experimental setups. The data is presented to provide a general sense of efficacy.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Transwell Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix.
Protocol:
-
Coating the Inserts: Thaw Matrigel on ice. Dilute Matrigel with cold, serum-free medium and add to the upper chamber of the Transwell inserts. Incubate at 37°C for at least 4 hours to allow for gelation.
-
Cell Seeding: Harvest and resuspend cells in serum-free medium. Add the cell suspension to the Matrigel-coated upper chamber.
-
Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for 24-48 hours.
-
Removal of Non-Invading Cells: Carefully remove the medium from the upper chamber and gently scrape off the non-invading cells and Matrigel with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol (B129727) for 10 minutes. Stain with a 0.5% crystal violet solution for 20 minutes.
-
Quantification: Gently wash the inserts with water. Count the stained, invaded cells in several random fields under a microscope.
Wound Healing (Scratch) Assay
This assay assesses collective cell migration.
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate and grow to form a confluent monolayer.
-
Creating the "Wound": Use a sterile pipette tip to create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the well with PBS to remove detached cells.
-
Treatment: Add fresh medium containing the test compound or vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope.
-
Analysis: Measure the width of the scratch at different time points. The rate of wound closure is calculated as the change in width over time.
Soft Agar (B569324) Colony Formation Assay
This assay evaluates anchorage-independent growth, a hallmark of transformed cells.
Protocol:
-
Base Layer: Prepare a solution of 0.5-0.7% agar in culture medium. Pipette this solution into the bottom of a culture dish and allow it to solidify.
-
Top Layer: Prepare a solution of 0.3-0.4% agar in culture medium. Suspend the cells in this solution.
-
Plating: Carefully layer the cell-agar suspension on top of the solidified base layer.
-
Incubation: Incubate the plates at 37°C for 2-4 weeks. Add a small amount of fresh culture medium to the top of the agar every few days to prevent drying.
-
Staining and Counting: After the incubation period, stain the colonies with a solution of crystal violet. Count the number of colonies containing more than 50 cells.
Conclusion
This compound demonstrates potent and selective inhibition of cancer cell invasion, particularly in colon and lung cancer cell lines, by targeting the Pygo2-β-catenin interaction within the Wnt signaling pathway.[1] Comparative data suggests its superiority over ICG-001 in inhibiting invasion in the tested cell lines.[1] While a direct, comprehensive comparison with MMPIs is challenging due to varied experimental conditions, this compound's targeted mechanism of action presents a promising and potentially more specific approach to inhibiting cell invasion compared to the broad-spectrum activity of early-generation MMPIs. The detailed protocols and comparative data provided in this guide are intended to support further investigation into this compound and other anti-invasive agents, ultimately contributing to the development of more effective cancer therapies.
References
- 1. Matrix Metalloproteinases Inhibitors in Cancer Treatment: An Updated Review (2013–2023) (2023) | Shriefa Almutairi | 30 Citations [scispace.com]
- 2. Effect of synthetic matrix-metalloproteinase inhibitors on invasive capacity and proliferation of human malignant gliomas in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of organ invasion by the matrix metalloproteinase inhibitor batimastat (BB-94) in two human colon carcinoma metastasis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prinomastat, a hydroxamate inhibitor of matrix metalloproteinases, has a complex effect on migration of breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
JBC117: A Comparative Analysis of a Novel β-Catenin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
The Wnt/β-catenin signaling pathway, a critical regulator of cellular processes, is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention. JBC117 has emerged as a novel small molecule inhibitor of this pathway, demonstrating promising anti-cancer effects. This guide provides an objective comparison of this compound with other notable β-catenin inhibitors, supported by available experimental data, to aid researchers in their drug discovery and development efforts.
Mechanism of Action: A Unique Approach
This compound distinguishes itself by targeting the plant homeodomain (PHD) finger of Pygopus2 (Pygo2), a key component of the Wnt signaling pathway required for β-catenin-mediated transcription. By interacting with the PHD finger, this compound disrupts the binding of Pygo2 to both methylated histone 3 (H3K4me) and the HD1 domain of BCL9, a coactivator that links Pygo2 to β-catenin. This novel mechanism effectively antagonizes β-catenin-dependent transcriptional activity.
In contrast, other well-known β-catenin inhibitors employ different strategies:
-
ICG-001 and PRI-724: These inhibitors function by disrupting the interaction between β-catenin and CREB-binding protein (CBP), a transcriptional coactivator. This prevents the recruitment of the transcriptional machinery necessary for the expression of Wnt target genes.
-
CWP232291: This compound also targets the β-catenin/CBP interaction, leading to the suppression of β-catenin-mediated transcription.
-
Natural Compounds: A variety of natural products have been identified as β-catenin inhibitors, acting through diverse mechanisms such as promoting β-catenin degradation, inhibiting its nuclear translocation, or down-regulating its expression.
In Vitro Efficacy: A Head-to-Head Look
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the available IC50 data for this compound and other β-catenin inhibitors in various cancer cell lines. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: IC50 Values (μM) of β-Catenin Inhibitors in Colon Cancer Cell Lines
| Inhibitor | HCT116 |
| This compound | 2.6 ± 0.16 |
| ICG-001 | Comparable to this compound (used as positive control) |
Table 2: IC50 Values (μM) of β-Catenin Inhibitors in Lung Cancer Cell Lines
| Inhibitor | A549 |
| This compound | 3.3 ± 0.14 |
| ICG-001 | Comparable to this compound (used as positive control) |
Table 3: IC50 Values (μM) of this compound in Anchorage-Independent Growth Assays
| Cell Line | IC50 (μM) |
| HCT116 | 1.3 ± 0.87 |
| A549 | 1.5 ± 0.19 |
This compound has demonstrated potent anti-proliferative activity in a dose-dependent manner in both colon and lung cancer cell lines. Notably, it also effectively inhibits colony formation in soft agar, indicating its potential to impede anchorage-independent growth, a hallmark of cancer.
In Vivo Efficacy: Preclinical Evidence
Preclinical studies using animal models provide crucial insights into the therapeutic potential of a drug candidate.
Table 4: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Animal Model | Treatment | Outcome |
| Colon (HCT116) | Xenograft | 20 mg/kg/day this compound | 65% reduction in tumor growth |
| Lung (A549) | Xenograft | 20 mg/kg/day this compound | 93% reduction in tumor growth |
| Lung (A549) | Xenograft | 10 mg/kg/day this compound | Significantly prolonged survival time of mice |
In vivo studies have shown that this compound significantly inhibits tumor growth in both colon and lung cancer xenograft models. Treatment with this compound was also associated with a significant increase in the survival time of mice with lung tumors. Furthermore, this compound was found to be more potent than ICG-001 in reducing tumor growth in these models.
Selectivity and Toxicity
A critical aspect of any anti-cancer agent is its selectivity for cancer cells over normal cells. This compound has shown a favorable selectivity profile.
Table 5: Cytotoxicity of this compound in Normal vs. Cancer Cells
| Cell Line | Cell Type | IC50 (μM) |
| HCT116 | Colon Cancer | 2.6 ± 0.16 |
| A549 | Lung Cancer | 3.3 ± 0.14 |
| 2F0-C75 | Normal Human Fibroblast | 33.80 ± 0.15 |
Normal human fibroblast cells were found to be significantly less sensitive to this compound compared to colon and lung cancer cells, suggesting a good therapeutic window. Moreover, this compound was shown to induce apoptosis in cancer cells, as evidenced by a significant increase in caspase 3/7 activity.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Canonical Wnt/β-catenin signaling pathway.
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for inhibitor evaluation.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. While specific, exhaustive protocols for every cited experiment are beyond the scope of this guide, the following outlines the general methodologies employed in the evaluation of β-catenin inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined by plotting cell viability against inhibitor concentration.
TCF/LEF Reporter Assay
-
Cell Transfection: Cells are co-transfected with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFLASH) and a control plasmid with mutated TCF/LEF binding sites (e.g., FOPFLASH). A Renilla luciferase plasmid is often co-transfected for normalization.
-
Treatment: After transfection, cells are treated with the inhibitor at various concentrations. Wnt pathway activation can be stimulated using Wnt3a conditioned media or a GSK3β inhibitor like LiCl.
-
Cell Lysis: Cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The inhibitory effect is determined by the reduction in TOPFLASH activity compared to the control.
In Vivo Xenograft Studies
-
Cell Implantation: Cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomly assigned to treatment and control groups. The inhibitor (e.g., this compound) is administered (e.g., via subcutaneous injection) at a specified dose and schedule.
-
Tumor Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Survival Analysis: In some studies, the survival of the mice is monitored over time.
-
Data Analysis: Tumor growth curves are plotted, and the percentage of tumor growth inhibition is calculated. Survival data is analyzed using Kaplan-Meier curves and log-rank tests.
Conclusion
This compound presents a novel and promising strategy for targeting the Wnt/β-catenin pathway in cancer. Its unique mechanism of action, potent in vitro and in vivo efficacy, and favorable selectivity profile warrant further investigation. This guide provides a comparative overview to assist researchers in evaluating this compound in the context of other β-catenin inhibitors. As with all preclinical data, further studies are necessary to fully elucidate the therapeutic potential of this compound and its place in the landscape of cancer therapeutics.
Safety Operating Guide
Navigating the Proper Disposal of JBC117: A Procedural Guide for Laboratory Professionals
Disclaimer: As of the latest available information, a specific Safety Data Sheet (SDS) with official disposal procedures for the novel anticancer agent JBC117 is not publicly available. The following guidelines are based on general best practices for the disposal of hazardous and potent research compounds in a laboratory setting. Researchers must always consult their institution's Environmental Health and Safety (EHS) department and any available specific safety information for the compounds they handle.
The responsible management of investigational compounds like this compound, a novel anticancer agent targeting Pygo2 PHD, is critical to ensure the safety of laboratory personnel and to minimize environmental impact.[1][2] Due to their cytotoxic nature, these agents can pose significant health risks if not handled and disposed of correctly.[2][3] This guide provides a comprehensive framework for the safe disposal of research compounds such as this compound.
Waste Categorization and Handling
Proper segregation of waste contaminated with potent compounds is a crucial first step in the disposal process. Different types of waste require specific containers and disposal pathways.
| Waste Category | Description | Recommended Container | Disposal Pathway |
| Bulk Chemical Waste | Unused, expired, or concentrated stock solutions of this compound; grossly contaminated materials. | Black, RCRA-regulated hazardous waste container.[2][4] | Hazardous waste incineration through a licensed vendor.[2][5] |
| Trace Contaminated Solids | Empty vials, flasks, plasticware, and other items with minimal residual contamination (less than 3% of original volume). | Yellow chemotherapy waste container or biohazard bag.[2] | Incineration via a biomedical or chemical waste stream.[4] |
| Contaminated Sharps | Needles, syringes, scalpels, and other items that can cause punctures or cuts. | Yellow, puncture-resistant "Chemo Sharps" container.[2] | Collection by a licensed biohazardous waste hauler for incineration.[6] |
| Contaminated PPE | Gloves, lab coats, and other personal protective equipment contaminated during handling. | Yellow chemotherapy waste bag or designated container.[2] | Disposal through the regulated medical or chemical waste program.[4] |
| Liquid Waste (Aqueous) | Contaminated buffers or media. | Labeled, leak-proof container for hazardous chemical waste. | Collection by EHS for appropriate chemical treatment and disposal. |
Standard Operating Protocol for this compound Disposal
The following is a generalized, step-by-step protocol for the safe disposal of a potent research compound like this compound.
I. Personal Protective Equipment (PPE)
-
Always wear appropriate PPE when handling this compound waste, including a lab coat, safety goggles, and double chemotherapy-rated gloves.[4]
II. Waste Segregation and Containment
-
Bulk Waste: Carefully place any unused or expired this compound and materials with significant contamination into the designated black RCRA hazardous waste container.[2]
-
Trace Waste (Solids): Dispose of items with minimal residual contamination, such as empty vials and flasks, in the yellow chemotherapy waste container.[2]
-
Trace Waste (Sharps): Immediately place used syringes and needles into the yellow, puncture-resistant "Chemo Sharps" container. Do not recap, bend, or break needles.[2]
-
Contaminated PPE: Carefully doff PPE to avoid self-contamination. Place all disposable PPE into the designated yellow chemotherapy waste bag or container.[2]
III. Container Management and Labeling
-
Ensure all waste containers are clearly labeled with "Hazardous Waste," the name of the agent (this compound), and the date of accumulation.[2][7]
-
Do not overfill waste containers.[2]
-
Keep all waste containers securely sealed when not in use and before transport.[7][8]
IV. Decontamination of Work Surfaces
-
After completing waste disposal procedures, decontaminate all work surfaces.
-
Use a detergent solution followed by a thorough rinse with water.[2]
V. Final Disposal
-
Transport sealed waste containers to the designated hazardous waste accumulation area within your facility.[2]
-
Arrange for pickup by your institution's EHS or a licensed waste disposal service.[9]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of a research chemical like this compound.
References
- 1. Minimization and management of wastes from biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. web.uri.edu [web.uri.edu]
- 5. kelvinwatertreatment.com [kelvinwatertreatment.com]
- 6. Biohazardous and Medical Waste Overview [blink.ucsd.edu]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
